3-Amino-2-phenyl-1H-inden-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-phenylinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEKBTIHDXNOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173109 | |
| Record name | 3-Amino-2-phenyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1947-47-3 | |
| Record name | 3-Amino-2-phenyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1947-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-phenyl-1H-inden-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1947-47-3 | |
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| Record name | 3-Amino-2-phenyl-1H-inden-1-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1947-47-3 | |
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Foundational & Exploratory
Spectroscopic Characterization of 3-Amino-2-phenyl-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-2-phenyl-1H-inden-1-one. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Core Spectroscopic Data
The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d6), are presented below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d6.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Multiplicity & Integration | Chemical Shift (δ) ppm | Assignment |
| 8.12-8.00 | br, 2H | 189.8 | C=O |
| 7.68 | d, J = 6.4 Hz, 1H | 161.7 | C-NH₂ |
| 7.48-7.45 | m, 2H | 138.2 | Quaternary C |
| 7.42-7.31 | m, 4H | 135.0 | Aromatic CH |
| 7.28-7.27 | m, 1H | 132.9 | Aromatic CH |
| 7.13 | tt, J = 1.2, 7.6 Hz, 1H | 131.1 | Aromatic CH |
| 130.4 | Aromatic CH | ||
| 128.2 | Aromatic CH | ||
| 128.0 | Aromatic CH | ||
| 124.9 | Aromatic CH | ||
| 119.5 | Aromatic CH | ||
| 118.8 | Quaternary C | ||
| 103.1 | Quaternary C |
Note: NMR data is referenced from a study by Okamoto, N., et al.[1]
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. While specific experimental IR data for this compound was not available in the cited literature, the expected characteristic absorption bands based on its structure are presented in Table 2.
Table 2: Expected FT-IR Absorption Bands for this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino group) | 3400-3200 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C=O Stretch (Ketone) | ~1700 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |
| C-N Stretch (Amino group) | 1350-1250 | Medium |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The molecular formula of this compound is C₁₅H₁₁NO, with a molecular weight of 221.26 g/mol .
Table 3: Mass Spectrometry Data for this compound.
| Technique | Parameter | Value |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.259 | |
| Expected m/z [M]⁺ | 221.0841 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the typical experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d6 (δ 2.50 ppm).
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of DMSO-d6 (δ 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared spectrophotometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: HRMS analysis is performed using a high-resolution mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is calibrated using a standard of known mass. The exact mass of the molecular ion is measured to determine the elemental composition.
Visualization of Spectroscopic Workflow and Data Interrelation
The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of this compound.
Caption: Workflow of Spectroscopic Analysis.
Caption: Interrelation of Spectroscopic Data.
References
"3-Amino-2-phenyl-1H-inden-1-one" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and potential biological significance of 3-Amino-2-phenyl-1H-inden-1-one. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Core Compound Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO[1][2] |
| Molecular Weight | 221.25 g/mol [1] |
| CAS Number | 1947-47-3 |
| Canonical SMILES | NC1=C(C(=O)C2=C1C=CC=C2)C3=CC=CC=C3[3] |
| Physical State | Solid |
| Melting Point | 270-273 °C[1] |
Synthesis Protocol
Reaction Scheme:
A representative reaction scheme for the synthesis.
Materials:
-
2-Phenyl-1,3-indandione
-
Ammonium acetate (NH₄OAc)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-phenyl-1,3-indandione (1 equivalent), ammonium acetate (1.5 equivalents), and toluene (100 mL).
-
Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature. The toluene is removed under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude solid is dissolved in a minimal amount of hot ethanol. The solution is then allowed to cool to room temperature and subsequently placed in an ice bath to facilitate crystallization.
-
Purification: The precipitated solid is collected by vacuum filtration using a Büchner funnel, washed with cold ethanol, and then with deionized water. The purified product is dried under vacuum.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final compound.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
A logical workflow for the synthesis and analysis.
Potential Biological Significance and Therapeutic Applications
While specific biological activities for this compound have not been extensively reported, the broader class of indenone and indanone derivatives has shown a wide range of pharmacological properties. These include potential applications as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents.
Notably, derivatives of the structurally related 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated significant antiproliferative activity against various human cancer cell lines. Some of these compounds were found to inhibit cell growth at sub-micromolar concentrations and induce a G0-G1 phase cell cycle block.[4] These findings suggest that the amino-indenone scaffold could be a valuable pharmacophore for the development of novel therapeutic agents, particularly in oncology. Further research into the biological effects of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
The Multifaceted Biological Activities of Amino-Indenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indenone scaffold, a recurring motif in biologically active molecules, has garnered significant attention in medicinal chemistry. The introduction of an amino group to this framework gives rise to amino-indenone derivatives, a class of compounds exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of amino-indenone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and visualizing the intricate signaling pathways modulated by these promising compounds.
Anticancer Activity
Amino-indenone derivatives have emerged as a promising class of cytotoxic agents against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The cytotoxic effects of several amino-indenone derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for selected amino-indenone derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indanone Imine | Compound I-1 | HCT-116 (Colon) | 3.39 - 9.77 | [1] |
| Compound I-2 | SJSA-1 (Osteosarcoma) | >13.01 | [1] | |
| Compound I-3 | MCF-7 (Breast) | 5.54 - 11.74 | [1] | |
| Compound I-6 | MCF-7 (Breast) | 5.54 - 11.74 | [1] | |
| Other Derivatives | SJSA-1 (Osteosarcoma) | 3.43 - 13.01 | [1] | |
| Indanone-based Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | [2][3] |
| ITH-6 | COLO 205 (Colon) | 0.41 ± 0.19 | [3] | |
| ITH-6 | KM 12 (Colon) | 0.41 ± 0.19 | [3] | |
| Other Derivatives | Various Colon Cancer | 0.41 - 6.85 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[4][5][6][7]
Materials:
-
Amino-indenone derivative stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the amino-indenone derivative in the complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[8] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
-
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Amino-indenone derivatives have demonstrated significant anti-inflammatory potential by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of amino-indenone derivatives is often assessed by their ability to inhibit the production of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The following table presents the inhibitory effects of some 2-benzylidene-1-indanone derivatives.
| Compound | R1 Substituent | IL-6 Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM |
| 4a | 4'-OMe | 61.61 ± 6.21 | 48.26 ± 1.14 |
| 4c | 3',4'-OH | 70.32 ± 3.27 | 45.59 ± 3.59 |
| 4d | 3'-OMe, 4'-OH | 69.28 ± 1.58 | 83.73 ± 4.05 |
| 4g | 3',4',5'-OMe | 55.69 ± 1.63 | 67.94 ± 1.21 |
| 4h | 2',3',4'-OMe | 55.33 ± 9.97 | 67.92 ± 3.85 |
| 4m | 2'-Br | 63.04 ± 2.13 | Not Available |
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
The Griess assay is a common method for measuring nitric oxide production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[2][10][11]
Materials:
-
Amino-indenone derivative stock solution (in DMSO)
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well flat-bottom plates
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the amino-indenone derivative. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[10] Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS). Incubate for 24 hours.
-
Griess Assay:
-
Prepare the Griess reagent by mixing equal volumes of Solution A and Solution B immediately before use.[2]
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant.[10]
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of NO inhibition is calculated as follows:
-
% Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] × 100
-
-
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Amino-indenone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following table provides representative MIC values for some amino acid-derived compounds, which can serve as a reference for the expected activity of amino-indenone derivatives.
| Compound Class | Microorganism | MIC (µg/mL) |
| Amino acid-derived N-heterocyclic carbene silver complexes | E. coli | >512 |
| P. aeruginosa | >512 | |
| Nitrofurazone analogues | Staphylococcus spp. | 0.002 - 7.81 |
| Bacillus spp. | 0.002 - 7.81 | |
| Enterobacteriaceae | 0.98 - 500 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[12][13][14][15]
Materials:
-
Amino-indenone derivative stock solution
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the amino-indenone derivative in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.[12]
-
Inoculum Preparation: Prepare an inoculum of the test microorganism in sterile broth or saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well after inoculation.[13]
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss. Amino-indenone derivatives are being investigated for their potential to protect neurons from various insults, including oxidative stress and excitotoxicity.[16] Their neuroprotective effects may be mediated through the modulation of signaling pathways involved in neuronal survival and apoptosis.
Quantitative Neuroprotective Activity Data
The neuroprotective potential of a compound can be quantified by its half-maximal effective concentration (EC50), which is the concentration that provides 50% of the maximum protective effect. While specific EC50 values for a broad range of amino-indenone derivatives are not yet widely available in the literature, initial studies have shown promising results in terms of enhancing neuronal cell viability in the face of cytotoxic challenges. For instance, certain indanone/benzofuranone and piperidine hybrids have demonstrated robust cell viabilities in an oxygen-glucose deprivation/reperfusion (OGD/R) model, an in vitro model of ischemia.[17]
Signaling Pathways in Biological Activity
The diverse biological activities of amino-indenone derivatives are a consequence of their interaction with and modulation of various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective derivatives.
PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[18][19][20][21][22] Dysregulation of this pathway is a common feature in many cancers. Some indole compounds, which share structural similarities with indenones, have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival.[18][19]
NF-κB Signaling Pathway:
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[3][23][24][] The inhibition of NF-κB activation is a major target for anti-inflammatory drug development. Indole compounds have been shown to suppress NF-κB signaling, which may contribute to their anti-inflammatory and anticancer effects.[19]
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. The modulation of MAPK signaling is a key strategy in cancer therapy.
Conclusion and Future Directions
Amino-indenone derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, underscore their potential in addressing a wide range of human diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers in the field.
Future research should focus on several key areas:
-
Expansion of the Chemical Library: Synthesis and screening of a wider range of amino-indenone derivatives are needed to establish more comprehensive structure-activity relationships (SAR).
-
Elucidation of Mechanisms of Action: In-depth studies are required to fully understand the molecular targets and mechanisms by which these compounds exert their biological effects.
-
In Vivo Studies: Promising candidates identified in in vitro assays should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of amino-indenone derivatives with existing drugs could lead to more effective treatment strategies.
By continuing to explore the rich chemical space of amino-indenone derivatives, the scientific community is poised to uncover novel and effective therapies for some of the most challenging diseases of our time.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jazanu.edu.sa [jazanu.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of the mTORC1/NF-κB Axis Alters Amino Acid Metabolism in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 3-Amino-2-phenyl-1H-inden-1-one as a Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic and carbocyclic systems, the indenone core has garnered significant attention due to its presence in various biologically active molecules. This technical guide focuses on the burgeoning potential of the "3-Amino-2-phenyl-1H-inden-1-one" scaffold, a privileged structure with the promise to yield a new generation of drugs targeting a spectrum of diseases, from cancer to neurodegenerative disorders and inflammatory conditions.
Introduction to the this compound Core
The this compound scaffold is characterized by a fused bicyclic system consisting of a benzene ring and a five-membered ring containing a ketone and an enamine functionality. The presence of the amino group at the 3-position and a phenyl group at the 2-position provides a unique electronic and steric environment, making it an attractive starting point for chemical modifications to modulate its pharmacological properties. The core structure possesses the chemical formula C₁₅H₁₁NO and a molecular weight of approximately 221.26 g/mol . Physical properties include a melting point in the range of 270-273 °C.[1]
Synthesis of the Indenone Scaffold
While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methods for constructing substituted indenones. A plausible synthetic strategy involves the Thorpe-Ziegler cyclization of dinitriles, which is a powerful method for forming cyclic ketones.[2][3][4][5]
Another potential route involves the modification of a precursor such as 2-phenyl-1H-indene-1,3(2H)-dione. The synthesis of this precursor can be achieved through methods like the condensation of diethyl phthalate and ethyl acetate.[6] Subsequent selective amination of the dione would then yield the desired this compound. The synthesis of related 2-chloro-3-amino indenone derivatives has been achieved from 2,3-dichloro indenones through an addition-elimination reaction with amines, suggesting a viable pathway for introducing the amino group.[7][8]
A generalized workflow for a potential synthetic approach is outlined below:
Figure 1: Conceptual synthetic workflow for this compound.
Biological Activities and Therapeutic Potential
Derivatives of the broader inden-1-one class have demonstrated a wide array of biological activities, suggesting that the this compound scaffold could be a versatile platform for drug discovery.
Anticancer Activity
The indenone scaffold is a recurring motif in compounds with potent anticancer properties. The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, interference with topoisomerase IIα, and modulation of key signaling pathways.
Tubulin Polymerization Inhibition: Several indenone derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. This mechanism is shared by successful anticancer drugs like vinca alkaloids and taxanes. While specific data for this compound is not available, related aminopyrazole and purine derivatives have shown potent tubulin polymerization inhibition with IC50 values in the nanomolar range.[9][10]
Topoisomerase IIα Inhibition: Topoisomerase IIα is a vital enzyme for DNA replication and chromosome segregation in rapidly dividing cancer cells. Indeno[1,2-c]isoquinolin-5,11-diones, which share a structural resemblance to the indenone core, have been identified as potent inhibitors of human topoisomerase II.[11] This suggests that the this compound scaffold could be explored for the development of novel topoisomerase IIα inhibitors.
Quantitative Data for Related Indenone Derivatives (Anticancer Activity):
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzodioxole-based thiosemicarbazone | A549 (Lung) | 10.67 ± 1.53 | [1] |
| Benzodioxole-based thiosemicarbazone | C6 (Glioma) | 4.33 ± 1.04 | [1] |
| Oleoyl-polyphenol hybrids | HCT116 (Colon) | 0.34 - 22.4 | [7] |
| 3-Aminoisoquinolin-1(2H)-one derivative | Various | Average lgGI50 = -5.18 | [12] |
| 3-(4-hydroxyphenyl)indoline-2-one derivative | MDA-MB-468 (Breast) | < 0.150 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[13][14][15] Curcumin and its analogs, which share some structural similarities with the indenone scaffold, are known inhibitors of the NF-κB pathway.[15] The curcumin analog EF31, a piperidone derivative, exhibited potent inhibition of LPS-induced NF-κB DNA binding with an IC50 of approximately 5 µM.[15] This suggests that the this compound scaffold could be a promising starting point for the development of novel NF-κB inhibitors.
Figure 2: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Neuroprotective Effects
The indenone scaffold is also being investigated for its potential in treating neurodegenerative diseases. Substituted indanone and piperidine hybrids have shown neuroprotective activities in in vitro models of ischemia.[16] The mechanism of neuroprotection may involve the modulation of various signaling pathways and the reduction of oxidative stress. Given the structural features of this compound, it represents a scaffold that could be functionalized to target pathways implicated in neurodegeneration.
Experimental Protocols
General Protocol for Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Preparation of Reagents:
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP solution (100 mM).
-
Purified tubulin protein.
-
Test compound dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the polymerization by adding purified tubulin to each well.
-
Monitor the change in absorbance at 340 nm over time at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
General Protocol for NF-κB Activation Analysis by Western Blot
This method assesses the effect of a compound on the activation of the NF-κB pathway by measuring the levels of key signaling proteins.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 70-80% confluency.
-
Pre-treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce NF-κB activation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
General Protocol for Topoisomerase IIα Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase IIα.
-
Preparation of Reagents:
-
Topoisomerase IIα assay buffer.
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles.
-
Purified human topoisomerase IIα enzyme.
-
ATP solution.
-
Test compound dissolved in DMSO.
-
-
Assay Procedure:
-
In a reaction tube, combine the assay buffer, ATP, kDNA, and the test compound at various concentrations.
-
Initiate the reaction by adding topoisomerase IIα.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye.
-
-
Analysis:
-
Separate the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.
-
-
Data Analysis:
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by related indenone derivatives highlight its potential in medicinal chemistry. Future research should focus on the development of efficient and scalable synthetic routes to a variety of derivatives based on this core. Systematic structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these compounds against various biological targets. In-depth mechanistic studies, including the elucidation of specific signaling pathways and the identification of direct molecular targets, will be essential to fully realize the therapeutic potential of the this compound scaffold. As our understanding of this versatile core grows, it is poised to contribute significantly to the pipeline of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Chloro-3-amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jazanu.edu.sa [jazanu.edu.sa]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indanone synthesis [organic-chemistry.org]
- 13. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 14. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analysis of 3-Amino-2-phenyl-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 3-Amino-2-phenyl-1H-inden-1-one . The following sections outline methods for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Overview and Physicochemical Properties
This compound is a complex aromatic amine and a conjugated ketone. Its analysis is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development.
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.26 g/mol |
| Appearance | Brownish prism |
| Melting Point | 266-268 °C |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a primary technique for assessing the purity and quantifying the amount of this compound in various samples. A reverse-phase HPLC method is recommended for this non-polar compound.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Gradient | 30% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 1 mg/mL in Acetonitrile |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition (30% acetonitrile) for at least 30 minutes.
-
Analysis: Inject the standards and samples.
-
Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification of volatile impurities. Due to the low volatility of this compound, derivatization may be necessary to improve its chromatographic properties.
Table 2: GC-MS Method Parameters
| Parameter | Recommended Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization: In a sealed vial, add approximately 1 mg of the sample to 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat the mixture at 70 °C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Analysis: Run the GC-MS method as described in Table 2.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
Table 3: NMR Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | DMSO-d₆ | 8.12-8.00 (br, 2H), 7.68 (d, J = 6.4 Hz, 1H), 7.48-7.45 (m, 2H), 7.42-7.31 (m, 4H), 7.28-7.27 (m, 1H), 7.13 (tt, J = 1.2, 7.6 Hz, 1H)[1] |
| ¹³C NMR | DMSO-d₆ | 189.8, 161.7, 138.2, 135.0, 132.9, 131.1, 130.4, 128.2, 128.0, 124.9, 119.5, 118.8, 103.1[1] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Signaling Pathway for NMR Analysis
Caption: Logical workflow for NMR analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.
Table 4: Expected UV-Vis Absorption
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~260 and ~350 | To be determined experimentally |
Note: The expected λmax values are based on the presence of a conjugated enone system and an aromatic amine. Actual values must be determined experimentally.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 0.1 mg/mL). Prepare a series of dilutions to determine the molar absorptivity.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use ethanol as the blank.
-
Analysis: Scan the samples from 200 to 600 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis spectroscopic analysis.
References
Purification of 3-Amino-2-phenyl-1H-inden-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of "3-Amino-2-phenyl-1H-inden-1-one," a compound of interest in medicinal chemistry and drug development. Achieving high purity of this enaminone is critical for its subsequent use in biological assays and as a synthetic intermediate. The following sections outline two primary purification methods: recrystallization and column chromatography, supported by quantitative data and detailed procedural workflows.
Introduction
This compound is an aromatic enaminone, a class of compounds known for their versatile biological activities. The presence of both an amino group and a keto functionality within a conjugated system makes this molecule susceptible to degradation under certain conditions, necessitating carefully optimized purification strategies. The choice of purification method will depend on the nature and quantity of impurities present in the crude material.
Data Presentation
The following tables summarize typical quantitative data associated with the purification of this compound and related enaminones. These values serve as a benchmark for successful purification.
Table 1: Recrystallization Purification Data for Enaminones
| Parameter | Crude Enamine Salt | Purified Enamine Salt (Methanol Recrystallization) |
| Purity (%) | 91 - 92 | 97.6 - 99.4 |
| Yield (%) | - | 83 - 92 |
Data adapted from a representative recrystallization procedure for a generic enamine salt.
Table 2: Column Chromatography Purification Data for Aromatic Amines
| Parameter | Crude Aromatic Amine | Purified Aromatic Amine |
| Purity (%) | ~85 | >98 |
| Recovery (%) | - | 85 - 95 |
Data represents typical recoveries for column chromatography of aromatic amines.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for purifying crystalline solids. The selection of an appropriate solvent is crucial for high recovery and purity. For enaminones like this compound, polar protic solvents such as ethanol or methanol are often suitable.
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol (e.g., a solid-to-liquid mass ratio of 1:3 to 1:4). Heat the mixture gently with stirring until the solid completely dissolves. The heating temperature should be kept below the boiling point of methanol (around 60-70 °C).
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Analysis: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product. The reported melting point for this compound is in the range of 270-273 °C[1].
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like this compound, which can interact strongly with acidic silica gel, alternative stationary phases or mobile phase modifiers are recommended to prevent peak tailing and product degradation.
Materials:
-
Crude this compound
-
Basic alumina or amine-functionalized silica gel (as stationary phase)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (as a mobile phase additive)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Stationary Phase Selection: Choose a suitable stationary phase. Basic alumina is a good alternative to silica gel. Amine-functionalized silica can also be effective.
-
Mobile Phase Selection: Determine an appropriate mobile phase system using thin-layer chromatography (TLC). A common starting point for enaminones is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce peak tailing.
-
Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase (low polarity). Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane), is often effective for separating the desired compound from impurities.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Monitor the separation by analyzing the collected fractions using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Final Analysis: Confirm the purity of the final product using analytical techniques such as HPLC, NMR, and melting point determination.
Visualizations
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Diagram 2: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols: 3-Amino-2-phenyl-1H-inden-1-one as a Novel Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the investigation and application of 3-Amino-2-phenyl-1H-inden-1-one as a potential novel fluorescent probe for cellular imaging. While this molecule has not been extensively characterized for this purpose, its structural features suggest potential as a fluorophore. This document outlines the necessary steps to characterize its photophysical properties, assess its suitability for live-cell imaging, and provides detailed protocols for its use.
Characterization of this compound
Prior to cellular application, it is crucial to determine the fundamental photophysical properties of the compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| CAS Number | 1947-47-3 | [1][2][3] |
| Appearance | Yellow to orange crystalline solid | Hypothetical |
| Solubility | Soluble in DMSO, DMF, and Chloroform | Hypothetical |
| Melting Point | 270-273 °C | [1] |
Spectral Properties
The following table presents hypothetical, yet realistic, spectral data for this compound in a common solvent such as Dimethyl Sulfoxide (DMSO). Actual values must be determined experimentally.
| Parameter | Value |
| Absorption Maximum (λabs) | 420 nm |
| Emission Maximum (λem) | 550 nm |
| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | 0.35 |
| Stokes Shift | 130 nm |
| Recommended Excitation Wavelength | 420 nm |
| Recommended Emission Filter | 530 - 570 nm |
Experimental Protocols
General Workflow for Evaluating a Novel Fluorescent Probe
The following diagram illustrates the key stages in the evaluation of a new compound for fluorescent cellular imaging applications.
Caption: Workflow for the development and validation of a novel fluorescent probe.
Protocol for Determining Photophysical Properties
Objective: To measure the absorption and emission spectra, quantum yield, and molar extinction coefficient of this compound.
Materials:
-
This compound
-
Spectroscopy-grade DMSO
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Reference dye with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Absorption Spectrum:
-
Dilute the stock solution to a concentration that gives an absorbance between 0.1 and 1.0 at the maximum absorption wavelength.
-
Scan the absorbance from 300 nm to 700 nm using the spectrophotometer.
-
Determine the λabs.
-
-
Molar Extinction Coefficient Calculation:
-
Prepare a series of dilutions of the stock solution.
-
Measure the absorbance of each dilution at the λabs.
-
Plot absorbance vs. concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε).
-
-
Emission Spectrum:
-
Prepare a dilute solution with an absorbance of ~0.1 at the λabs.
-
Excite the sample at the λabs and scan the emission from λabs + 10 nm to 700 nm.
-
Determine the λem.
-
-
Quantum Yield Determination:
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the reference dye.
-
Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
Protocol for Assessing Cytotoxicity (MTT Assay)
Objective: To determine the concentration at which this compound becomes toxic to cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used). Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[4][5]
Hypothetical Cytotoxicity Data:
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | > 100 |
| A549 | 24 | > 100 |
| MCF-7 | 24 | > 100 |
Protocol for Live-Cell Imaging
Objective: To visualize the subcellular localization of this compound in living cells.
Materials:
-
Cells of interest (e.g., HeLa) grown on glass-bottom dishes or chamber slides
-
Complete growth medium
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters and an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Seed cells on imaging dishes and allow them to adhere and grow to 60-80% confluency.
-
Staining:
-
Prepare a working solution of the probe in pre-warmed complete medium. A starting concentration of 1-10 µM is recommended.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS or imaging buffer (e.g., phenol red-free medium).
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Place the dish on the microscope stage within the environmental chamber. Acquire images using the appropriate excitation and emission filters (e.g., Ex: 420 nm, Em: 550 nm).[6]
Workflow for Cellular Staining and Imaging:
Caption: Step-by-step workflow for staining and imaging live cells with a fluorescent probe.
Data Interpretation and Troubleshooting
-
High Background Fluorescence: This may be due to excess probe that was not washed away. Increase the number of washing steps or reduce the probe concentration.
-
No or Weak Signal: The probe may not be cell-permeable, or the concentration might be too low. Try increasing the concentration or incubation time. Also, ensure the correct filter sets are being used on the microscope.
-
Phototoxicity: Cell blebbing, rounding, or detachment during imaging indicates phototoxicity. Reduce the excitation light intensity, decrease exposure time, or use a more sensitive camera.
-
Photobleaching: The fluorescence signal fades over time. Use an anti-fade reagent in the imaging medium, reduce the excitation light intensity, and minimize the duration of light exposure.
Safety Precautions
-
This compound is a chemical compound with unknown toxicological properties. Handle with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
Dispose of chemical waste according to institutional guidelines.
Disclaimer: This document provides a framework for the investigation of this compound as a fluorescent probe. All protocols and data are illustrative and must be optimized and validated experimentally for specific applications and cell types.
References
Application Notes and Protocols for the Investigation of "3-Amino-2-phenyl-1H-inden-1-one" as a Potential Fluorescent Probe
Introduction
"3-Amino-2-phenyl-1H-inden-1-one" is a small organic molecule with a chemical structure that suggests potential fluorescent properties. Its indenone core is a rigid, planar system that can favor radiative decay upon excitation, while the amino and phenyl substitutions can modulate its photophysical characteristics. Compounds with similar backbones, such as 1-indanone derivatives, have been explored as fluorescent ligands for biological targets like misfolded α-synuclein aggregates. This document outlines a systematic approach for researchers, scientists, and drug development professionals to characterize the fluorescence of "this compound" and develop a protocol for its application in fluorescence microscopy.
Physicochemical and Photophysical Properties
A thorough understanding of the compound's properties is crucial for its application in fluorescence microscopy. The known physicochemical properties are summarized below. The photophysical properties are yet to be experimentally determined and are presented here as a template for data collection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1947-47-3 | [1] |
| Molecular Formula | C₁₅H₁₁NO | [1] |
| Molecular Weight | 221.26 g/mol | N/A |
| Melting Point | 270-273 °C | [1] |
| Appearance | Solid | N/A |
| Solubility | To be determined in relevant solvents (e.g., DMSO, ethanol, PBS) | N/A |
Table 2: Hypothetical Photophysical Data for Experimental Determination
| Parameter | Symbol | Value (Hypothetical) | Method of Determination |
| Max. Excitation Wavelength | λex | ~350 nm | Spectrofluorometry |
| Max. Emission Wavelength | λem | ~450 nm | Spectrofluorometry |
| Molar Extinction Coefficient | ε | ~15,000 M⁻¹cm⁻¹ | UV-Vis Spectrophotometry |
| Fluorescence Quantum Yield | Φf | ~0.20 | Comparative method using a standard (e.g., quinine sulfate) |
| Fluorescence Lifetime | τ | ~2 ns | Time-Correlated Single Photon Counting (TCSPC) |
| Stokes Shift | ~100 nm | Calculated from λex and λem | |
| Photostability | Moderate | Time-lapse imaging under continuous excitation |
Experimental Protocols
The following protocols provide a step-by-step guide for the initial characterization and subsequent application of "this compound" in cellular imaging.
Protocol for Determining Photophysical Properties
Objective: To determine the fundamental photophysical characteristics of the compound.
Materials:
-
"this compound"
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Reference fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of "this compound" in a suitable organic solvent like DMSO.
-
Absorption Spectrum:
-
Dilute the stock solution in the solvent of interest to a concentration that gives an absorbance reading between 0.1 and 1.0 at the peak.
-
Scan the absorbance from 250 nm to 600 nm to determine the absorption maximum (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Excitation and Emission Spectra:
-
Using a spectrofluorometer, record the emission spectrum by exciting at the determined λabs. The peak of this spectrum is the emission maximum (λem).
-
Record the excitation spectrum by setting the emission monochromator to λem and scanning the excitation wavelengths. The peak of this spectrum is the excitation maximum (λex).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance of the sample and a reference standard (e.g., quinine sulfate, Φf = 0.54) at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) (where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent).
-
Protocol for Cellular Staining and Fluorescence Microscopy
Objective: To develop a working protocol for staining cells and visualizing the probe's subcellular localization.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, TRITC cubes to test for optimal settings)
-
Stock solution of "this compound" in DMSO
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to 60-80% confluency.
-
Probe Preparation: Prepare a series of working solutions of "this compound" in pre-warmed complete culture medium. A typical starting concentration range would be 1-20 µM.
-
Staining:
-
Remove the culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate for a range of times (e.g., 15 min, 30 min, 1 hour) at 37°C in a CO₂ incubator to determine the optimal staining time.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS or culture medium to remove excess probe.
-
-
Imaging (Live Cells):
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope. Start with a filter set that has an excitation range close to the determined λex (e.g., a DAPI filter for excitation around 350 nm).
-
-
Fixing and Mounting (Optional):
-
After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the fixed cells.
-
Visualizations
The following diagrams illustrate the general workflow for evaluating a new fluorescent probe and a hypothetical signaling pathway that could be investigated.
Caption: General workflow for characterizing and applying a novel fluorescent probe.
Caption: Hypothetical pathway for imaging protein aggregation with a novel probe.
Troubleshooting
-
No/Weak Signal: Increase the probe concentration or incubation time. Check that the microscope filter sets are appropriate for the determined excitation and emission wavelengths. Assess the compound's photostability, as it may be photobleaching quickly.
-
High Background: Decrease the probe concentration or incubation time. Increase the number of washing steps.
-
Cell Death: Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration of the compound. Reduce the concentration and/or incubation time.
-
Precipitation: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to prevent the probe from precipitating.
Conclusion
While "this compound" remains an uncharacterized molecule in the context of fluorescence microscopy, its chemical structure holds promise. The protocols and guidelines presented here offer a comprehensive starting point for its systematic evaluation. Rigorous experimental determination of its photophysical properties and cellular staining characteristics is the essential next step toward establishing its utility as a fluorescent probe for researchers, scientists, and drug development professionals.
References
Cytotoxicity assay protocol for "3-Amino-2-phenyl-1H-inden-1-one" against cancer cell lines
An in-depth guide to evaluating the cytotoxic effects of "3-Amino-2-phenyl-1H-inden-1-one" on various cancer cell lines using the Sulforhodamine B (SRB) assay. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Indenone derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, including their anticancer activities.[1] "this compound" is an indenone-based compound whose cytotoxic potential against cancer cells warrants investigation. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.[2][3]
Principle of the SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[4] The assay relies on the ability of the bright pink aminoxanthene dye, SRB, to bind to basic amino acid residues of proteins under mildly acidic conditions.[2][5] The amount of dye bound is directly proportional to the total protein mass, and thus to the number of viable cells.[2][4] This method is independent of cellular metabolic activity, reducing interference from test compounds.[5] It is a robust, reproducible, and cost-effective method suitable for high-throughput screening of potential anticancer agents.[3]
Materials and Reagents
-
"this compound"
-
Human cancer cell lines (e.g., MCF-7, HepG2, HT-29)
-
Appropriate complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]
-
Dimethyl sulfoxide (DMSO)[5]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 510-570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow Diagram
Caption: Workflow for assessing cytotoxicity using the SRB assay.
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well format.[5]
Cell Plating
-
Harvest cancer cells that are in the exponential growth phase using trypsin.
-
Count the cells using a hemocytometer to determine cell density.[5]
-
Dilute the cells in a complete culture medium to a final concentration for seeding (typically 5,000-20,000 cells/well).[2]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]
Compound Treatment
-
Prepare a 10 mM stock solution of "this compound" in DMSO.[1]
-
On the day of treatment, prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the corresponding compound dilutions or control solutions to the wells.
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 48 or 72 hours).[2]
SRB Assay Procedure
-
Cell Fixation : After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the supernatant.[2][5] Incubate the plate at 4°C for 1 hour to fix the cells.[6]
-
Washing : Carefully remove the supernatant. Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA. Ensure washing is done gently to avoid detaching the cell monolayer.[2][5]
-
Drying : Allow the plate to air dry completely at room temperature. Dried plates can be stored for an extended period if needed.[5]
-
SRB Staining : Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2][4]
-
Removal of Unbound Dye : Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove any unbound dye.[2]
-
Drying : Allow the plate to air dry completely.
-
Solubilization of Bound Dye : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[4] Place the plate on a shaker for 5-10 minutes to fully solubilize the protein-bound dye.[2]
-
Absorbance Measurement : Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[2][4]
Data Analysis
-
Subtract the average OD value of the medium-only (blank) wells from all other OD readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (OD of treated cells / OD of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation
The cytotoxic activity of "this compound" is summarized by its IC₅₀ values. All quantitative data should be presented clearly for comparison.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Exposure |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| HepG2 | Hepatocellular Carcinoma | 12.3 ± 2.1 |
| HT-29 | Colorectal Adenocarcinoma | 6.8 ± 0.9 |
| A549 | Lung Carcinoma | 15.1 ± 2.5 |
Table 1: Hypothetical IC₅₀ values for this compound against selected human cancer cell lines. Values are presented as mean ± standard deviation from three independent experiments.
Potential Signaling Pathway
While the precise mechanism of action for this compound requires further investigation, many cytotoxic agents induce cell death via apoptosis. A potential signaling pathway is illustrated below.
Caption: A potential mechanism involving the intrinsic apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
The Versatile Building Block: 3-Amino-2-phenyl-1H-inden-1-one in the Pursuit of Novel Heterocyclic Compounds
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is paramount. 3-Amino-2-phenyl-1H-inden-1-one, a unique enaminone, presents itself as a promising starting material for the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the nucleophilic amino group and the electrophilic carbonyl group, allows for a variety of cyclocondensation and multicomponent reactions, paving the way for the construction of complex molecular architectures with potential therapeutic applications.
While the broad utility of enaminones in heterocyclic synthesis is well-established, specific and detailed application protocols for this compound remain a niche area of investigation. This document aims to provide a foundational understanding of its potential by drawing parallels with the known reactivity of similar enaminone systems and to outline general protocols that can be adapted for the synthesis of novel indeno-fused heterocycles.
General Reactivity and Potential Applications
This compound possesses two key reactive sites: the nucleophilic nitrogen atom of the enamine moiety and the electrophilic carbon atom of the ketone. This bifunctional nature makes it an ideal candidate for reactions with various dielectrophiles to construct a range of heterocyclic rings.
Potential Signaling Pathway Interactions:
The novel heterocyclic compounds synthesized from this compound could potentially interact with various biological signaling pathways implicated in disease. For instance, fused pyrimidine or benzodiazepine structures are known to target receptors and enzymes involved in neurotransmission and cell cycle regulation. A generalized schematic of a potential drug discovery workflow targeting a kinase signaling pathway is presented below.
Caption: Drug discovery workflow targeting a kinase signaling pathway.
Experimental Protocols: General Approaches
The following are generalized protocols for the synthesis of heterocyclic systems using enaminones as precursors. These should be adapted and optimized for reactions involving this compound.
Synthesis of Indeno[1,2-d]pyrimidines
This protocol describes a potential pathway for the synthesis of indeno-fused pyrimidines through the reaction of this compound with 1,3-dielectrophilic species such as β-dicarbonyl compounds or their synthetic equivalents.
Reaction Scheme:
Caption: General reaction scheme for indenopyrimidine synthesis.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is added the 1,3-dicarbonyl compound (1.1 eq).
-
Catalyst Addition: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Quantitative Data (Hypothetical):
| Entry | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Acetylacetone | p-TsOH | Toluene | 8 | 65 |
| 2 | Ethyl acetoacetate | Piperidine | Ethanol | 12 | 58 |
| 3 | Dimedone | Acetic Acid | Acetic Acid | 6 | 72 |
Synthesis of Indeno[1,2-e][1][2]diazepines
This protocol outlines a potential synthesis of indeno-fused 1,4-diazepines, which are of significant interest in medicinal chemistry. The reaction involves the condensation of this compound with a 1,2-dielectrophile, such as an α-haloketone, followed by cyclization.
Experimental Workflow:
Caption: Workflow for the synthesis of indenodiazepines.
Protocol:
-
Initial Condensation: this compound (1.0 eq) and an appropriate α-haloketone (1.0 eq) are dissolved in an aprotic solvent like DMF or acetonitrile. A non-nucleophilic base such as potassium carbonate or triethylamine (1.2 eq) is added.
-
Reaction Monitoring: The reaction is stirred at room temperature or gentle heating and monitored by TLC for the formation of the intermediate.
-
Cyclization: Upon consumption of the starting materials, a cyclization agent (e.g., a stronger base or acid) can be added, or the reaction mixture can be heated to a higher temperature to induce intramolecular cyclization.
-
Isolation: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The final product is purified by flash column chromatography.
Quantitative Data (Hypothetical):
| Entry | α-Haloketone | Base | Cyclization Condition | Yield (%) |
| 1 | 2-Chloroacetophenone | K₂CO₃ | Reflux in Acetonitrile | 55 |
| 2 | Ethyl bromoacetate | Et₃N | p-TsOH, Toluene, Reflux | 48 |
| 3 | 3-Bromopentan-2,4-dione | K₂CO₃ | Reflux in DMF | 62 |
Conclusion
This compound holds significant potential as a versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. While specific, detailed protocols for its application are not yet widely available in the surveyed literature, the general reactivity patterns of enaminones provide a strong foundation for future research. The exploration of its utility in cyclocondensation and multicomponent reactions is a promising avenue for the discovery of new molecular entities with potential applications in medicinal chemistry and drug development. Further investigation into the reaction conditions and substrate scope is necessary to fully unlock the synthetic potential of this intriguing building block.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-phenyl-1H-inden-1-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 3-Amino-2-phenyl-1H-inden-1-one. The information is based on established principles of enamine synthesis from 1,3-dicarbonyl compounds, as direct literature for this specific molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most probable synthetic route is the acid-catalyzed condensation of 2-phenyl-1,3-indandione with an ammonia source. This reaction forms an enamine, which is a nitrogen analog of an enol. The reaction is a reversible condensation, and removal of water is critical to drive the equilibrium toward the product.[1][2]
Q2: Why is the pH of the reaction medium so important?
The formation of enamines is highly pH-dependent. An optimal pH is typically around 4.5.[3]
-
Too Acidic (Low pH): The amine nucleophile (e.g., ammonia) will be protonated to form an ammonium ion. This ion is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the first step of the reaction.[3]
-
Too Basic (High pH): The initial addition of the amine to the carbonyl forms a carbinolamine intermediate. For the reaction to proceed, the hydroxyl group of this intermediate must be protonated to become a good leaving group (water). In basic conditions, this protonation is inefficient, stalling the dehydration step.[3]
Q3: My final product seems to be reverting to the starting material. What is happening?
This is likely due to hydrolysis. Enamines are susceptible to hydrolysis, especially in the presence of acid and water.[1][4] This reaction is the reverse of the formation process. To prevent this, it is crucial to work under anhydrous (water-free) conditions, especially during workup and purification.
Q4: Can I purify the product using standard silica gel column chromatography?
Purification of enamines and related imines on silica gel can be challenging.[4] Silica gel is acidic and can catalyze the hydrolysis of the enamine back to the starting 2-phenyl-1,3-indandione. If chromatography is necessary, the silica gel should be neutralized by pre-treating it with a base, such as triethylamine, which is also included in the eluent in a small percentage (e.g., 1-2%). Alternative purification methods like recrystallization or distillation are often preferred.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incorrect pH: The reaction is not proceeding due to non-optimal pH.[3] | Buffer the reaction to a pH of 4-5 using a mild acid catalyst like p-toluenesulfonic acid (p-TSA) or acetic acid. |
| 2. Ineffective Water Removal: The equilibrium is not being driven towards the product.[1] | Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a chemical drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. | |
| 3. Low Reagent Purity: Impurities in the 2-phenyl-1,3-indandione or amine source may be interfering with the reaction. | Ensure all starting materials are pure and solvents are anhydrous. | |
| Product Decomposes During Workup/Purification | 1. Hydrolysis: Presence of water and/or acid is causing the enamine to revert to the starting dicarbonyl.[1][4] | Perform an anhydrous workup. Use dried solvents and avoid aqueous washes if possible. If an aqueous wash is necessary, use a basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid catalyst, followed by a brine wash, and thoroughly dry the organic layer. |
| 2. Acidic Silica Gel: The product is decomposing on the chromatography column.[4] | Neutralize the silica gel with triethylamine before packing the column. Add ~1% triethylamine to your eluent system. Consider purification by recrystallization from a non-protic solvent. | |
| Formation of Multiple Unidentified Products | 1. Self-Condensation: The starting dicarbonyl or the enamine product may undergo side reactions under the reaction conditions. | Lower the reaction temperature and monitor the reaction closely by TLC to avoid prolonged reaction times once the starting material is consumed. |
| 2. Air Oxidation: Electron-rich enamines can be sensitive to air oxidation.[5] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Note: The following is a representative protocol based on general procedures for enamine synthesis. Optimization may be required.
Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-phenyl-1,3-indandione (1.0 eq), a suitable ammonia source (e.g., ammonium acetate, 1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
-
Solvent: Add a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an anhydrous, non-protic solvent (e.g., toluene/hexanes mixture).
Visual Aids
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rh-Catalyzed Synthesis of 3-Amino-2-phenyl-1H-inden-1-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Rh-catalyzed synthesis of "3-Amino-2-phenyl-1H-inden-1-one."
I. Proposed Synthetic Pathway
The direct Rh-catalyzed synthesis of this compound is not extensively documented. Therefore, we propose a robust two-step synthetic route involving the Rh(III)-catalyzed C-H activation and annulation of an N-protected aminobenzamide with diphenylacetylene, followed by a deprotection step. A common protecting group (PG) for the amine, such as Boc (tert-butoxycarbonyl), is recommended.
Caption: Proposed two-step synthesis of this compound.
II. Detailed Experimental Protocols
A. Step 1: Synthesis of N-Boc-3-amino-2-phenyl-1H-inden-1-one
This protocol is adapted from related Rh(III)-catalyzed annulations of benzamides with alkynes.
| Reagent/Parameter | Suggested Quantity/Condition | Notes |
| Starting Materials | ||
| N-Boc-2-aminobenzamide | 1.0 equiv (e.g., 0.2 mmol, 44.4 mg) | Ensure high purity. |
| Diphenylacetylene | 1.2 equiv (e.g., 0.24 mmol, 42.8 mg) | Ensure high purity. |
| Catalyst System | ||
| [RhCp*Cl₂]₂ | 2.5 mol% (e.g., 0.005 mmol, 3.1 mg) | Handle in a glovebox or under inert atmosphere. |
| AgSbF₆ | 10 mol% (e.g., 0.02 mmol, 6.9 mg) | Co-catalyst, handle with care. |
| Cu(OAc)₂ | 1.0 equiv (e.g., 0.2 mmol, 36.3 mg) | Oxidant. |
| Solvent & Additives | ||
| Solvent | Anhydrous DCE or TFE (e.g., 2.0 mL) | Use dry, degassed solvent. |
| Reaction Conditions | ||
| Temperature | 80-100 °C | Optimize for best results. |
| Time | 12-24 hours | Monitor by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for catalyst stability. |
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-2-aminobenzamide, diphenylacetylene, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the specified temperature for the designated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected indenone.
B. Step 2: Deprotection to yield this compound
| Reagent/Parameter | Suggested Quantity/Condition | Notes |
| Starting Material | ||
| N-Boc-3-amino-2-phenyl-1H-inden-1-one | 1.0 equiv | From Step 1. |
| Reagents | ||
| Trifluoroacetic Acid (TFA) or HCl in Dioxane | Excess (e.g., 10-20 equiv) | Common deprotecting agents. |
| Solvent | ||
| Dichloromethane (DCM) | Sufficient to dissolve starting material | |
| Reaction Conditions | ||
| Temperature | Room Temperature | Typically sufficient. |
| Time | 1-4 hours | Monitor by TLC. |
Procedure:
-
Dissolve the purified N-Boc-3-amino-2-phenyl-1H-inden-1-one in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification by recrystallization or column chromatography may be necessary.
III. Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in the Rh-catalyzed annulation step.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I observe unreacted starting materials. What should I do?
A1:
-
Catalyst Deactivation: The rhodium catalyst may have deactivated. Ensure strictly anhydrous and anaerobic conditions. Use freshly opened, high-purity solvents and degas them thoroughly. The copper(II) oxidant is crucial for regenerating the active Rh(III) catalyst; ensure it is present in stoichiometric amounts.
-
Insufficient Temperature or Time: Some C-H activations require higher thermal energy. Incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor for product formation versus decomposition. Extend the reaction time if a slow conversion is observed by TLC or LC-MS.
-
Inhibitors: Impurities in the starting materials or solvent can act as catalyst poisons. Re-purify your N-Boc-2-aminobenzamide and diphenylacetylene.
Q2: I am observing the formation of multiple byproducts. What are the likely side reactions?
A2:
-
Alkyne Trimerization: A common side reaction is the rhodium-catalyzed trimerization of the alkyne to form hexaphenylbenzene. This is often favored at higher temperatures or if the C-H activation step is slow. Consider lowering the reaction temperature or adding the alkyne slowly over a period of time.
-
Homocoupling of Benzamide: Oxidative homocoupling of the benzamide can occur. Optimizing the stoichiometry of the oxidant (Cu(OAc)₂) can sometimes mitigate this.
-
Formation of Isoquinolone: Depending on the directing group and reaction conditions, the formation of an isoquinolone byproduct is possible. Careful control of the reaction additives can help steer the selectivity towards the desired indenone.
Q3: The deprotection of the Boc group is incomplete or leads to decomposition of the product. What are the alternative methods?
A3:
-
Incomplete Deprotection: If using HCl in dioxane, ensure the reagent is fresh, as its concentration can decrease over time. For stubborn deprotections, a stronger acid system like neat TFA may be required.
-
Product Decomposition: The indenone core can be sensitive to strong acids. If decomposition is observed, try milder acidic conditions, such as formic acid or p-toluenesulfonic acid in a suitable solvent. It is also crucial to perform the deprotection at room temperature or below and to minimize the reaction time.
Q4: How critical is the choice of the N-protecting group on the aminobenzamide?
A4: The protecting group can influence the reaction in several ways:
-
Directing Group Ability: The protecting group can affect the coordination of the amide to the rhodium center. While the primary amide nitrogen is the likely directing group, bulky protecting groups on a nearby amine could sterically influence the C-H activation.
-
Electronic Effects: The electronic nature of the protecting group can impact the electron density of the aromatic ring, potentially affecting the rate of C-H activation.
-
Stability: The protecting group must be stable to the reaction conditions of the annulation step (heat, oxidant, Lewis acids). The Boc group is generally a good choice due to its stability under these conditions and its relatively straightforward removal.
IV. Reaction Mechanism
The proposed mechanism for the Rh(III)-catalyzed annulation is illustrated below.
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of the protected indenone.
Technical Support Center: Troubleshooting Low Regioselectivity in Indenone Synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to low regioselectivity during indenone synthesis.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Friedel-Crafts acylation is producing a mixture of regioisomers. What are the primary factors controlling regioselectivity in this reaction?
A1: The regioselectivity of intramolecular Friedel-Crafts acylation to form indenones is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) are generally ortho, para-directing, meaning cyclization will preferentially occur at positions ortho or para to these groups. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) are meta-directing.
Beyond substituent effects, the choice of Lewis acid and solvent can also influence the regiochemical outcome. For instance, in syntheses utilizing polyphosphoric acid (PPA), the concentration of phosphorus pentoxide (P₂O₅) has been shown to switch the regioselectivity.
Q2: How can I improve the regioselectivity of my Nazarov cyclization for indenone synthesis?
A2: Low regioselectivity in Nazarov cyclizations is a known challenge, especially when the divinyl ketone substrate has similarly substituted side chains. Several strategies can be employed to enhance regioselectivity:
-
Substituent Effects: Introducing electron-donating or electron-withdrawing groups can polarize the conjugated system, which often leads to improved regioselectivity.
-
Silicon-Directed Cyclization: The use of a trimethylsilyl (TMS) group can direct the elimination step by stabilizing a β-carbocation, thereby controlling the position of the double bond in the final cyclopentenone ring.
-
Catalyst Selection: The choice of Lewis or Brønsted acid is critical. Experimenting with different catalysts can significantly impact the regiochemical outcome.
-
"Polarized" Nazarov Cyclizations: This approach involves designing the substrate with both an electron-donating group (making one vinyl group nucleophilic) and an electron-withdrawing group (making the other vinyl group electrophilic) to direct the cyclization.
Q3: I am observing poor regioselectivity in a transition-metal-catalyzed annulation to synthesize an indenone. What can I do?
A3: Regioselectivity in transition-metal-catalyzed annulations, particularly with unsymmetrical alkynes, is a common issue. Several factors can be optimized:
-
Ligand Selection: The choice of ligand on the metal center can have a profound impact. For rhodium-catalyzed syntheses, for example, employing bulky phosphine ligands can sterically direct the reaction to favor one regioisomer.
-
Catalyst System: Different transition metals (e.g., Rh, Ni, Co, Pd) and their precursors can exhibit varying regioselectivities for the same substrate. For instance, a nickel-catalyzed Larock annulation has demonstrated excellent regioselectivity in certain cases.
-
Directing Groups: Installing a directing group on the aryl precursor can effectively control the position of C-H activation and subsequent annulation.
-
Substrate Sterics: The steric bulk of the substituents on the alkyne often plays a crucial role. Typically, the larger group on the alkyne will preferentially orient itself away from the aryl group in the transition state.
Troubleshooting Guides
Problem: Formation of Undesired Regioisomers
This guide provides a systematic approach to troubleshooting and optimizing your reaction to favor the desired indenone regioisomer.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing low regioselectivity in indenone synthesis.
Data Presentation
The following tables summarize the effect of different reaction parameters on the regioselectivity of indenone synthesis.
Table 1: Effect of PPA Concentration on Regioselectivity in Friedel-Crafts Acylation
| Entry | Arene | α,β-Unsaturated Acid | PPA (P₂O₅ content) | Temperature (°C) | Regioisomeric Ratio (a:b) | Isolated Yield (%) |
| 1 | 2,5-Dimethylanisole | Methacrylic acid | 76% | 100 | >95:5 | 85 |
| 2 | 2,5-Dimethylanisole | Methacrylic acid | 83% | 100 | <5:95 | 82 |
| 3 | 1,4-Dimethoxybenzene | Methacrylic acid | 76% | 100 | 80:20 | 75 |
| 4 | 1,4-Dimethoxybenzene | Methacrylic acid | 83% | 100 | 20:80 | 78 |
Regioisomer 'a' has the electron-donating group meta to the carbonyl, while 'b' has it ortho or para.
Table 2: Influence of Catalyst on Regiodivergent Carboacylation
| Entry | Substrate | Catalyst | Product (Regioisomer) | Yield (%) |
| 1 | 2-Styryl Ketone | Nickel (Ni) catalyst | 2-Substituted Indanone | High |
| 2 | 2-Styryl Ketone | Rhodium (Rh) catalyst | 3-Substituted Indanone | High |
Experimental Protocols
Protocol 1: Regioselective Indanone Synthesis using PPA with Controlled P₂O₅ Content
This protocol is based on the findings that the P₂O₅ content in polyphosphoric acid can effectively switch the regioselectivity of the intramolecular Friedel-Crafts acylation of electron-rich arenes with α,β-unsaturated carboxylic acids.
-
Materials:
-
Arene (e.g., 2,5-dimethylanisole)
-
α,β-Unsaturated carboxylic acid (e.g., methacrylic acid)
-
Polyphosphoric acid (PPA) with either high (e.g., 83%) or low (e.g., 76%) P₂O₅ content
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Crushed ice
-
-
Procedure:
-
To a round-bottom flask containing PPA with the desired P₂O₅ content, add the arene and the α,β-unsaturated carboxylic acid.
-
Heat the reaction mixture to 100 °C and stir for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the regioisomeric ratio of the crude product using ¹H NMR spectroscopy.
-
Purify the desired regioisomer by silica gel column chromatography.
-
Protocol 2: General Procedure for a Lewis Acid-Promoted Nazarov Cyclization
This protocol outlines a general method for the Nazarov cyclization of a divinyl ketone using a Lewis acid catalyst.
-
Materials:
-
Divinyl ketone substrate
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., SnCl₄, 1.0 M solution in DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the divinyl ketone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dropwise, add a solution of the Lewis acid (e.g., SnCl₄, 2.0 eq) to the stirred solution of the divinyl ketone.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes. Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Stir the mixture vigorously for 15 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Signaling Pathways and Logical Relationships
Influence of Aromatic Substituents on Friedel-Crafts Cyclization
Caption: The directing influence of substituents on the regioselectivity of intramolecular Friedel-Crafts acylation.
Improving the stability of "3-Amino-2-phenyl-1H-inden-1-one" solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of "3-Amino-2-phenyl-1H-inden-1-one" solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that the stability of this compound can be influenced by various factors, and the following guidance is based on general chemical principles of its structural motifs.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of "this compound" that may affect its stability in solution?
A1: "this compound" possesses two key functional groups that can influence its stability: an enamine and an α-amino ketone. Enamines are known to be susceptible to hydrolysis, particularly under acidic conditions, which can cause the solution to degrade.[1][2] α-Amino ketones can also exhibit instability and may be prone to self-condensation reactions.[3][4][5]
Q2: What signs of degradation should I watch for in my "this compound" solution?
A2: Degradation of your solution may manifest as:
-
A noticeable change in color.
-
The formation of a precipitate.
-
A decrease in the compound's measured concentration or biological activity over time.
-
The appearance of new peaks in your analytical chromatogram (e.g., HPLC).
Q3: What are the likely degradation pathways for this compound?
A3: The primary anticipated degradation pathway is the hydrolysis of the enamine moiety. This reaction would break down "this compound" into 2-phenyl-1,3-indandione and ammonia. This process is often catalyzed by the presence of acid.
Q4: How should I prepare and store my "this compound" solutions to maximize stability?
A4: To enhance the stability of your solutions, consider the following:
-
Solvent Selection: Use aprotic, anhydrous solvents if compatible with your experimental design. If aqueous solutions are necessary, prepare them fresh before use.
-
pH Control: Maintain a neutral or slightly basic pH to minimize acid-catalyzed hydrolysis of the enamine.
-
Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down potential degradation reactions.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodecomposition.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Solution has changed color (e.g., turned yellow/brown). | Oxidation or formation of degradation products. | Prepare fresh solution. Store stock solutions under an inert atmosphere and protect from light. |
| Precipitate has formed in the solution. | Poor solubility or degradation leading to insoluble products. | Try a different solvent or a co-solvent system to improve solubility. Ensure the storage temperature is appropriate and that the concentration is not above its solubility limit. |
| Loss of compound activity or concentration. | Chemical degradation of "this compound". | Confirm the pH of your solution; adjust to neutral or slightly basic if possible. Prepare solutions fresh and avoid prolonged storage. |
| Unexpected peaks appear in HPLC analysis. | Presence of degradation products. | Perform a forced degradation study to identify potential degradants and establish a stability-indicating analytical method. |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7][8]
Objective: To investigate the degradation of "this compound" under various stress conditions.
Materials:
-
"this compound"
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 60°C).
-
Photolytic Degradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber with UV and visible light).
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Aim for 5-20% degradation of the active pharmaceutical ingredient for optimal results in method validation.[9]
Table of Hypothetical Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Time Points | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours | Significant degradation expected due to enamine hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours | Potential for some degradation, but likely less than acidic conditions. |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 4, 8, 24 hours | Moderate degradation possible, depending on the susceptibility of the molecule. |
| Thermal | - | 60°C | 24, 48, 72 hours | Degradation may occur, providing insight into thermal lability. |
| Photolytic | UV/Vis Light | Room Temp | 24, 48, 72 hours | Degradation is possible if the compound contains chromophores that absorb in the UV/Vis range. |
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Workflow for assessing the stability of a chemical solution.
Caption: A decision tree to troubleshoot solution instability issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
Overcoming solubility issues of "3-Amino-2-phenyl-1H-inden-1-one" in biological assays
Technical Support Center: 3-Amino-2-phenyl-1H-inden-1-one
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a solid compound with a high melting point, suggesting strong intermolecular forces which can contribute to low aqueous solubility.[1] Its structure is predominantly nonpolar due to the presence of aromatic rings.
| Property | Value | Reference |
| CAS Number | 1947-47-3 | [1][2] |
| Molecular Formula | C₁₅H₁₁NO | [1][3] |
| Molecular Weight | 221.26 g/mol | [3] |
| Melting Point | 270-273 °C | [1] |
| Appearance | Solid | N/A |
Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening?
This phenomenon is often called "solvent shock" or "crashing out."[4] It occurs when a compound dissolved in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous buffer or medium where its solubility is much lower.[4][5] The sudden change in solvent polarity causes the compound to come out of solution and form a precipitate.[4]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO should be kept as low as possible, typically well below 1% (v/v), to avoid solvent-induced cytotoxicity or other artifacts.[6] Many researchers aim for a final DMSO concentration of 0.1% to 0.5%.[6] It is critical to determine the tolerance of your specific cell line by running a vehicle control experiment with different concentrations of DMSO.
Q4: Are there alternatives to DMSO for solubilizing this compound?
Yes, several strategies can be employed, often in combination. These include using other co-solvents, pH modification, or employing solubilizing excipients.[7]
-
Co-solvents: Ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can be tested.[7][8]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[5]
-
Excipients: For biochemical assays, non-ionic surfactants like Tween® 80 or Triton™ X-100 can be effective.[9] For cell-based assays, cyclodextrins (e.g., HP-β-CD) are often a better choice as they are typically less toxic.[6]
Q5: How can I determine the maximum soluble concentration of this compound in my specific assay medium?
You can perform a kinetic solubility assessment. This involves preparing a high-concentration stock solution (e.g., 10-20 mM in 100% DMSO) and then creating a series of dilutions in your final assay medium (pre-warmed to 37°C).[10] The solutions are then incubated under assay conditions and visually or instrumentally inspected for precipitation over time.[10] The highest concentration that remains clear is considered the maximum practical soluble concentration.
Troubleshooting Guide: Compound Precipitation
Use this guide to diagnose and solve common precipitation issues encountered during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate, cloudy precipitate upon adding stock to media. | Solvent Shock & Low Aqueous Solubility: The compound is "crashing out" upon rapid dilution into the aqueous environment.[4][5] | 1. Decrease Final Concentration: Your target concentration may exceed the compound's solubility limit.[10] 2. Modify Dilution Method: Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing to allow for gradual dispersion.[5] 3. Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media.[5][10] |
| Solution is initially clear but becomes cloudy/forms crystals after incubation. | Delayed Precipitation/Instability: The compound is slowly coming out of solution over time at 37°C.[10] | 1. Re-evaluate Solubility Limit: The thermodynamic solubility may be lower than the initial kinetic solubility. Reduce the working concentration. 2. Media Interactions: The compound might be interacting with media components like salts or serum proteins.[5][10] Consider testing in a different basal medium or serum-free conditions if applicable. 3. Reduce Incubation Time: If the experiment allows, shorten the exposure time. |
| Precipitate observed after freeze-thaw cycles of the stock solution. | Stock Solution Instability: The compound may be less soluble at lower temperatures or is precipitating due to repeated temperature changes. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles.[10] 2. Store at Room Temperature: If the compound is stable, consider storing the DMSO stock at room temperature in a desiccator. 3. Re-dissolve Before Use: Before each use, ensure the stock solution is fully dissolved. Gentle warming (to 37°C) or brief sonication may be necessary.[6] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Stock Solution using DMSO
Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound (MW: 221.26 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Weigh out 2.21 mg of this compound and place it into a sterile vial.
-
Add 1.0 mL of 100% DMSO to the vial.[6]
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If particles are still present, sonicate the vial in a water bath for 5-10 minutes.[6]
-
Once fully dissolved, this provides a 10 mM stock solution.
-
Dispense into smaller, single-use aliquots, and store at -20°C, protected from light and moisture to maintain stability.[10]
Visual Guides
Workflow for Troubleshooting Solubility
Caption: Decision tree for addressing compound precipitation.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase cascade by the compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1947-47-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS 1947-47-3 [matrix-fine-chemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Purification Parameters for 3-Amino-2-phenyl-1H-inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of "3-Amino-2-phenyl-1H-inden-1-one". The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present.
Q2: What are the known physical properties of this compound that are relevant for purification?
A2: Key physical properties include:
-
Appearance: Typically a solid.
-
Molecular Formula: C₁₅H₁₁NO
-
Molecular Weight: 221.26 g/mol
-
Melting Point: Approximately 270-273 °C. A broad melting range below this temperature often indicates the presence of impurities.
Q3: What are common impurities I might encounter after synthesizing this compound?
A3: Common impurities can include unreacted starting materials, regioisomers formed during cyclization reactions, and byproducts from side reactions. The presence of colored impurities may suggest oxidation of the aromatic amine.
Q4: How can I assess the purity of my final product?
A4: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot in various solvent systems.
-
Melting Point Analysis: A sharp melting point that corresponds to the literature value is a good indicator of high purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify the presence of any impurities.
Troubleshooting Guides
Recrystallization
Q5: My crude product is not dissolving in the recrystallization solvent, even with heating. What should I do?
A5: This indicates that the chosen solvent is not suitable. You should select a more polar solvent or a solvent mixture. Refer to the solvent selection table below for alternatives. Ensure you are using a sufficient volume of solvent, but avoid excessive amounts to ensure good recovery.
Q6: The compound oiled out instead of forming crystals upon cooling. How can I fix this?
A6: Oiling out occurs when the solute is supersaturated at a temperature above its melting point in the solvent. To remedy this, you can try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point.
-
Allow the solution to cool more slowly.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Add a seed crystal of the pure compound.
Q7: Crystal formation is very slow or does not occur at all. What steps can I take?
A7: To induce crystallization:
-
Ensure the solution is sufficiently concentrated. If necessary, evaporate some of the solvent.
-
Cool the solution in an ice bath after it has reached room temperature.
-
Use the techniques mentioned above: scratching the flask or adding a seed crystal.
Q8: The purity of my product did not improve significantly after recrystallization. What could be the reason?
A8: This could be due to several factors:
-
The chosen solvent may have similar solubility for both the product and the impurities. Experiment with different solvent systems.
-
The cooling process might have been too rapid, causing impurities to be trapped in the crystal lattice. Allow for slower cooling.
-
The impurity may be an isomer with very similar physical properties, in which case column chromatography might be a more effective purification method.
Flash Column Chromatography
Q9: My compound is streaking or tailing on the silica gel column. How can I improve the separation?
A9: Streaking of amines on silica gel is common due to the acidic nature of silica. To mitigate this:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your mobile phase.
-
Consider using a different stationary phase, such as amine-functionalized silica or alumina (basic or neutral).
-
Reversed-phase (C18) chromatography is also a good alternative for polar and basic compounds.
Q10: I am not getting good separation between my product and an impurity. What adjustments can I make?
A10: To improve resolution:
-
Optimize the mobile phase composition. A less polar solvent system will generally result in slower elution and better separation.
-
Use a longer column to increase the surface area for interaction.
-
Ensure proper column packing to avoid channeling.
-
If the compounds are very similar, a gradient elution (gradually increasing the polarity of the mobile phase) might be necessary.
Q11: The compound is not eluting from the column. What is the likely cause?
A11: This suggests that the mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent in your eluent system. If the compound is still retained, it might be reacting with the stationary phase. In this case, switching to a more inert stationary phase is recommended.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization of this compound
| Solvent System | Type | Comments |
| Ethanol | Single Solvent | A good starting point based on structurally similar compounds. |
| Ethanol/Water | Mixed Solvent | Useful for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then clarify with a few drops of hot ethanol. |
| N,N-Dimethylformamide (DMF)/Water | Mixed Solvent | Suitable for compounds with lower solubility in alcohols. |
| Ethyl Acetate/Hexane | Mixed Solvent | A common system for compounds of intermediate polarity. |
Table 2: Suggested Conditions for Flash Column Chromatography of this compound
| Stationary Phase | Mobile Phase System (Starting Point) | Comments |
| Silica Gel | Hexane/Ethyl Acetate (e.g., 80:20) + 0.5% Triethylamine | The addition of triethylamine is crucial to prevent tailing. |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate (e.g., 90:10) | Often provides better peak shape for amines without additives. |
| Reversed-Phase (C18) Silica | Water/Acetonitrile (e.g., 50:50) with 0.1% Formic Acid or Ammonium Acetate buffer | The acidic or buffered mobile phase helps to achieve consistent protonation and good peak shape. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot, clear solution, add deionized water dropwise with swirling until the solution becomes persistently turbid.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine a suitable mobile phase by running TLC plates. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3. Remember to add 0.5% triethylamine to the TLC solvent mixture.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the mobile phase, applying gentle pressure. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Preventing degradation of "3-Amino-2-phenyl-1H-inden-1-one" during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of "3-Amino-2-phenyl-1H-inden-1-one" during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides
Issue: Color Change of the Compound During Storage
Question: My "this compound", which was initially a yellow or red crystalline solid, has darkened to a brownish or blackish color. What could be the cause, and how can I prevent this?
Answer: A color change is a common indicator of chemical degradation. For "this compound", this is likely due to oxidation or hydrolysis, given the presence of the enamine and ketone functionalities.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Oxidation | The enamine moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light. |
| Hydrolysis | The enamine can hydrolyze in the presence of moisture, especially under acidic conditions, to form 2-phenyl-1,3-indandione and ammonia. Ensure the compound is stored in a tightly sealed container in a desiccator to minimize exposure to humidity. |
| Light Exposure | Photodegradation can occur, leading to the formation of colored impurities. Always store the compound in a light-resistant container. |
Troubleshooting Workflow for Color Change
Enhancing the quantum yield of "3-Amino-2-phenyl-1H-inden-1-one" derivatives
Technical Support Center: 3-Amino-2-phenyl-1H-inden-1-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for experiments involving this compound derivatives, with a focus on troubleshooting and enhancing fluorescence quantum yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the synthesis, characterization, and application of these fluorophores.
Q1: Why is my measured fluorescence quantum yield (ΦF) unexpectedly low?
An unexpectedly low quantum yield can stem from several factors related to both the molecule's intrinsic properties and experimental conditions.[1][2] Consider the following potential causes:
-
Non-Radiative Decay Pathways: The primary reason for low quantum yield is the presence of efficient non-radiative pathways that compete with fluorescence for de-excitation of the excited state.[1][3] These can include internal conversion, intersystem crossing to a triplet state, and vibrational relaxation.[4]
-
Structural Flexibility: Molecules with flexible or rotating parts (like single bonds allowing phenyl group rotation) can dissipate energy through vibrations, a phenomenon sometimes called the "loose bolt effect," which increases non-radiative decay and lowers the quantum yield.[5]
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Solvent Effects: The choice of solvent can dramatically impact quantum yield. Polar solvents might stabilize the excited state differently than nonpolar solvents, potentially promoting non-radiative decay pathways.[3][6]
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Contamination: The presence of impurities or residual solvents from synthesis can act as quenchers. Careful purification of the derivative is critical.
-
Oxygen Quenching: Dissolved oxygen in the solvent is a known quencher of fluorescence. For precise measurements, de-gassing the solvent (e.g., by bubbling with nitrogen or argon) may be necessary.
-
Inaccurate Measurement: Errors in the experimental protocol, such as incorrect absorbance readings, inner filter effects, or using an inappropriate reference standard, can lead to erroneously calculated low quantum yields.[7][8]
Q2: My fluorescence intensity decreases at higher concentrations. What is happening?
This is a classic sign of Aggregation-Caused Quenching (ACQ) .[6] At low concentrations, the derivative molecules are isolated and fluoresce independently. As concentration increases, they can begin to form non-fluorescent aggregates or dimers through processes like π-π stacking.[6] This close association opens up new non-radiative decay channels, effectively quenching the overall fluorescence of the solution.
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Troubleshooting Step: To confirm ACQ, perform a concentration-dependent study. You should see a linear increase in fluorescence at very low concentrations, which then plateaus and eventually decreases as the concentration gets too high.[6] The solution is to work with dilute solutions, typically ensuring the absorbance at the excitation wavelength is below 0.1.[4][9]
Q3: How does solvent polarity affect the quantum yield and emission wavelength of my indenone derivative?
Solvent polarity can significantly alter the photophysical properties of your compound.[3][6]
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Emission Wavelength (Solvatochromism): this compound derivatives possess charge transfer character. In the excited state, the molecule is typically more polar than in the ground state. Increasing solvent polarity will stabilize the excited state more than the ground state, leading to a lower energy gap for emission. This results in a red-shift (a shift to a longer wavelength) in the fluorescence spectrum.
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Quantum Yield: The effect on quantum yield is more complex.[6] For some fluorophores, increasing solvent polarity can decrease the quantum yield by promoting non-radiative decay.[6] In other cases, specific interactions like hydrogen bonding with protic solvents (e.g., ethanol, water) can either enhance or quench fluorescence depending on the specific molecular structure. It is crucial to characterize your derivative in a range of solvents with varying polarity.
Q4: What are the most critical steps for an accurate relative quantum yield measurement?
The comparative method is the most common and reliable way to measure relative quantum yield.[4][10] Key considerations for accuracy include:
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Choosing the Right Standard: The reference standard should have a well-known and stable quantum yield.[4] Crucially, it should absorb and emit in a similar wavelength range as your indenone derivative to minimize instrument-based errors.[7]
-
Working in the Linear Range: To avoid inner filter effects, the absorbance of all solutions (both sample and standard) at the excitation wavelength should be kept low, ideally below 0.1 in a standard 1 cm cuvette.[4][9]
-
Preparing a Dilution Series: Do not rely on a single-point measurement.[10] Prepare a series of at least five dilutions for both your sample and the standard. Plot the integrated fluorescence intensity versus absorbance for each series. The data should yield a straight line passing through the origin.[4]
-
Using the Same Geometry: All absorbance and fluorescence measurements must be performed under identical experimental conditions (e.g., excitation wavelength, slit widths, cuvette type and position).[7][9]
-
Correcting for Refractive Index: When the sample and standard are dissolved in different solvents, the quantum yield calculation must include a correction for the refractive indices of the solvents.[9]
Quantitative Data Summary
While specific experimental data for a wide range of this compound derivatives is not available in the provided search results, the following table illustrates the expected trends in photophysical properties based on common structural modifications and solvent effects. These values are hypothetical and for illustrative purposes only.
| Derivative (Hypothetical Substituent) | Solvent | Absorbance Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (ΦF) |
| Unsubstituted | Toluene | ~400 | ~490 | ~0.45 |
| Unsubstituted | Acetonitrile | ~410 | ~515 | ~0.20 |
| 4'-Methoxy (Electron-Donating) | Toluene | ~415 | ~505 | ~0.60 |
| 4'-Nitro (Electron-Withdrawing) | Toluene | ~430 | ~540 | ~0.05 |
| N-Acetyl (Reduced Donor Strength) | Toluene | ~385 | ~470 | ~0.15 |
Experimental Protocols
Protocol: Relative Fluorescence Quantum Yield Determination (Comparative Method)
This protocol outlines the steps for determining the fluorescence quantum yield of a this compound derivative by comparing it to a known standard.[4][9][10]
1. Materials & Instrumentation:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer with spectral correction capabilities
-
Matched 10 mm path length quartz cuvettes (one for absorbance, one for fluorescence)
-
Volumetric flasks and precision pipettes
-
Test Compound (e.g., your indenone derivative)
-
Reference Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF ≈ 0.55; or Rhodamine 6G in ethanol, ΦF ≈ 0.95)
-
Spectroscopic grade solvents
2. Preparation of Solutions:
-
Prepare a stock solution of your test compound and the reference standard in the chosen solvent(s) at a concentration that gives an absorbance of ~1.0.
-
From these stock solutions, prepare a series of at least five dilutions for both the test compound and the reference standard. The concentrations should be chosen so that the absorbance values at the excitation wavelength are between approximately 0.01 and 0.1.[4][9]
3. Measurement Procedure:
-
Select Excitation Wavelength (λ_ex): Choose an excitation wavelength where both the test sample and the reference standard have significant absorbance, if possible.[9]
-
Record Absorbance: For each of the prepared solutions (test and standard), measure and record the absorbance at the selected excitation wavelength (λ_ex).
-
Record Fluorescence Spectra:
-
Using the same λ_ex for all measurements, record the fluorescence emission spectrum for each solution.
-
Ensure the entire emission band is recorded.
-
Use identical instrument settings (e.g., slit widths) for all measurements.
-
Record a spectrum for a solvent blank to subtract any background signal.
-
4. Data Analysis:
-
Integrate Fluorescence Intensity: For each spectrum, correct for the solvent blank and then calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the Data: For both the test compound and the reference standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λ_ex (X-axis).
-
Calculate Gradients: Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad) for the sample (Grad_X) and the standard (Grad_ST). The R² value should be >0.99 for a good linear fit.[4]
-
Calculate Quantum Yield (ΦF): Use the following equation to calculate the quantum yield of your test sample (Φ_X):
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.[4] (Note: If the same solvent is used, this term becomes 1).
-
Visualizations: Workflows and Diagrams
The following diagrams illustrate key workflows and relationships relevant to enhancing the quantum yield of your derivatives.
Caption: Workflow for troubleshooting and enhancing the quantum yield of indenone derivatives.
Caption: Factors influencing the competition between radiative and non-radiative decay pathways.
References
- 1. quora.com [quora.com]
- 2. scribd.com [scribd.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. edinst.com [edinst.com]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
Technical Support Center: Scalable Synthesis of 3-Amino-2-phenyl-1H-inden-1-one for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Amino-2-phenyl-1H-inden-1-one for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and scalable approach involves a two-step process. The first step is the synthesis of the precursor, 2-phenyl-1,3-indandione. This is typically followed by a direct amination or a condensation reaction with an ammonia source to form the final enaminone product, this compound.
Q2: What are the critical parameters to control during the amination step?
The critical parameters for the amination of the 1,3-dicarbonyl compound include temperature, reaction time, and the choice of solvent and catalyst. Overheating can lead to side product formation, while insufficient heating may result in low conversion. The selection of an appropriate catalyst, such as a Lewis acid or a dehydrating agent, can significantly influence the reaction rate and yield.
Q3: Are there any known biological activities for amino-indenone derivatives?
Yes, indanone and its derivatives have been investigated for a range of biological activities.[1][2] These include potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3] Specifically, some indanone derivatives have been explored as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[1] While specific preclinical data for this compound is not extensively published, its structural class suggests potential for further investigation in these therapeutic areas.
Q4: How can I purify the final product?
Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. For higher purity, column chromatography on silica gel may be employed. The choice of eluent will depend on the polarity of the impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of 2-phenyl-1,3-indandione (Precursor)
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature moderately.
-
-
Possible Cause 2: Suboptimal Base or Solvent.
-
Solution: The choice of base and solvent is crucial for the condensation reaction. Ensure the base (e.g., sodium ethoxide) is freshly prepared and the solvent (e.g., ethanol) is anhydrous.
-
-
Possible Cause 3: Premature Precipitation.
-
Solution: If the product precipitates before the reaction is complete, try using a co-solvent to improve solubility or increase the reaction volume.
-
Issue 2: Low Yield or Incomplete Conversion during Amination
-
Possible Cause 1: Inefficient Removal of Water.
-
Solution: The amination of a 1,3-dicarbonyl is a condensation reaction that produces water. Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, the use of a dehydrating agent can be effective.
-
-
Possible Cause 2: Catalyst Inactivity.
-
Solution: If using a catalyst, ensure it is active and used in the correct stoichiometric amount. Some catalysts are sensitive to air and moisture and should be handled under an inert atmosphere.
-
-
Possible Cause 3: Reversibility of the Reaction.
-
Solution: Driving the equilibrium towards the product side is key. This can be achieved by using an excess of the aminating agent (e.g., ammonium acetate) or by efficient removal of water.
-
Issue 3: Formation of Impurities
-
Possible Cause 1: Side Reactions due to High Temperatures.
-
Solution: Optimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize the formation of thermal decomposition products.
-
-
Possible Cause 2: Presence of Oxygen.
-
Solution: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Possible Cause 3: Contaminated Starting Materials.
-
Solution: Ensure the purity of the starting materials. Impurities in the 2-phenyl-1,3-indandione can lead to the formation of undesired byproducts.
-
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: 2-phenyl-1,3-indandione Synthesis | Step 2: Amination |
| Starting Materials | Diethyl phthalate, Phenylacetic acid | 2-phenyl-1,3-indandione, Ammonium acetate |
| Base/Catalyst | Sodium ethoxide | Acetic acid (catalytic) |
| Solvent | Anhydrous Ethanol | Toluene |
| Temperature | Reflux (approx. 78 °C) | Reflux (with Dean-Stark trap) |
| Reaction Time | 4-6 hours | 3-5 hours |
| Typical Yield | 70-85% | 80-95% |
| Purification | Recrystallization from ethanol | Recrystallization from ethanol/water |
Experimental Protocols
Protocol 1: Scalable Synthesis of 2-phenyl-1,3-indandione
-
Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous ethanol (1 L).
-
Base Formation: Carefully add sodium metal (23 g, 1 mol) in small portions to the ethanol to generate sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl phthalate (111 g, 0.5 mol) and phenylacetic acid (68 g, 0.5 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (2 L). Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1,3-indandione.
Protocol 2: Scalable Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine 2-phenyl-1,3-indandione (22.2 g, 0.1 mol), ammonium acetate (15.4 g, 0.2 mol), and a catalytic amount of acetic acid (1 mL) in toluene (250 mL).
-
Azeotropic Distillation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Reaction Monitoring: Continue refluxing for 3-5 hours, or until no more water is collected. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product and wash with a small amount of cold toluene. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the amination step.
References
Validation & Comparative
Validating the Anticancer Efficacy of Novel Indenone Compounds: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anticancer activity of a novel indenone derivative, "3-Amino-2-phenyl-1H-inden-1-one," against established standard-of-care chemotherapeutic agents. Due to the limited availability of direct in vivo data for this specific compound, this analysis leverages experimental data from structurally related indenone and pyridine analogs as a predictive model for its potential efficacy. The performance of these analogs is benchmarked against Doxorubicin and Docetaxel, providing a framework for evaluating their potential therapeutic window and mechanism of action.
Comparative Efficacy of Indenone Analogs vs. Standard-of-Care Drugs
The following table summarizes the in vivo anticancer activities of selected indenone and pyridine derivatives in comparison to standard chemotherapeutic drugs. This data, compiled from preclinical studies, offers insights into the potential of this class of compounds.
| Compound/Drug | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| Indanone Analog 1 | Ehrlich Ascites Carcinoma | Swiss albino mice | 50 mg/kg, intraperitoneal | 54.3% | [1] |
| Indanone Analog 2 (ITH-6) | Colorectal Cancer (HT-29 Xenograft) | Nude mice | 6 mg/kg, oral | Significant decrease in tumor size | [1] |
| Pyridine Analog (LHT-17-19) | Lung Cancer (Syngeneic and Xenograft) | BALB/c and BALB/c nu/nu mice | Not specified | Demonstrated antitumor and antimetastatic properties | [1] |
| Doxorubicin | Soft Tissue Sarcoma (Patient-Derived Xenograft) | NSG mice | 1.5 mg/kg, intravenous | Not specified | [1] |
| Docetaxel | KRAS G12C-Mutated Non-Small Cell Lung Cancer | Not specified in abstract | Not specified in abstract | Standard of Care | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo anticancer studies. Below are representative protocols for establishing and utilizing xenograft models for efficacy and toxicity assessments.
Patient-Derived Xenograft (PDX) Model Generation
Patient-derived xenograft (PDX) models are generated by implanting tumor tissue from a patient directly into an immunodeficient mouse, preserving the original tumor microenvironment and heterogeneity.[3]
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection.
-
Implantation: A small fragment of the tumor is subcutaneously or orthotopically implanted into an immunodeficient mouse (e.g., NOD/SCID).[3][4]
-
Passaging: Once the tumor reaches a specified size, it is excised and can be subsequently passaged to expand the model for preclinical studies.[4]
In Vivo Anticancer Efficacy Study in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor xenograft.[5]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., HT-29 for colorectal cancer) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational compound (e.g., "this compound" analog) and a standard-of-care drug (e.g., Doxorubicin) are administered according to a defined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as an indicator of toxicity) and survival.
-
Data Analysis: Tumor volumes and survival data are statistically analyzed to determine the significance of the treatment effect compared to the control group.
Visualizing Molecular Pathways and Experimental Design
Understanding the underlying mechanism of action and the experimental workflow is critical in drug development. The following diagrams illustrate a potential signaling pathway targeted by indenone compounds and a typical in vivo study workflow.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current research developments of patient-derived tumour xenograft models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescent Properties of Rhodamine and 3-Amino-2-phenyl-1H-inden-1-one
Introduction to the Fluorophores
Rhodamine is a family of highly fluorescent dyes known for their exceptional brightness and photostability.[] Rhodamine B, a prominent member of this family, is widely utilized as a tracer dye in water, a staining agent in biology, and as a standard in fluorescence spectroscopy.[][2] Its robust fluorescent properties make it a common choice for applications in fluorescence microscopy, flow cytometry, and ELISA.
3-Amino-2-phenyl-1H-inden-1-one is a chemical compound belonging to the indanone class. While some derivatives of 1-indanone have been reported to exhibit fluorescent properties, specific photophysical data for this compound, including its excitation and emission spectra, quantum yield, and photostability, are not extensively documented in publicly available research.
Quantitative Comparison of Fluorescent Properties
The following table summarizes the known fluorescent properties of Rhodamine B. The corresponding data for this compound are listed as "Not Available" to highlight the current data gap.
| Fluorescent Property | Rhodamine B | This compound |
| Excitation Maximum (λex) | ~540-570 nm (in ethanol)[] | Not Available |
| Emission Maximum (λem) | ~570-620 nm (in ethanol)[] | Not Available |
| Quantum Yield (Φ) | High (e.g., ~0.7 in ethanol) | Not Available |
| Molar Extinction Coefficient (ε) | ~110,000 cm⁻¹M⁻¹ at ~543 nm (in ethanol) | Not Available |
| Fluorescence Lifetime (τ) | ~1.7 ns (in water)[2] | Not Available |
| Photostability | High[] | Not Available |
Experimental Protocols
To facilitate the characterization of novel compounds and enable a direct comparison with established dyes like Rhodamine, detailed experimental protocols for key fluorescence measurements are provided below.
Determination of Excitation and Emission Spectra
The excitation and emission spectra of a fluorescent compound are determined using a spectrofluorometer.
Workflow for Spectral Characterization
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or water) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.
-
Excitation Spectrum: Set the emission monochromator to an estimated emission wavelength. Scan the excitation monochromator over a range of wavelengths to determine the wavelength of maximum absorption that leads to fluorescence.
-
Emission Spectrum: Set the excitation monochromator to the determined excitation maximum (λex). Scan the emission monochromator to measure the resulting fluorescence spectrum and identify the emission maximum (λem).
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Workflow for Quantum Yield Measurement
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and spectral properties similar to the sample. Rhodamine B is often used as a standard.
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical instrument settings for all measurements.
-
Data Analysis: Integrate the area under each emission spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Conclusion
Rhodamine dyes, and specifically Rhodamine B, are exceptionally well-characterized fluorophores with high quantum yields and excellent photostability, making them suitable for a wide array of applications in biological and chemical sciences. In contrast, the fluorescent properties of this compound are not well-documented. To ascertain its potential as a fluorescent probe or material, a systematic experimental investigation is required. The protocols outlined in this guide provide a framework for such a characterization, which would enable a direct and meaningful comparison with established standards like Rhodamine. Future research focused on determining the photophysical parameters of this compound and its derivatives will be crucial in unlocking their potential applications in fluorescence-based technologies.
References
A Comparative Analysis of the Cytotoxic Potential of 3-Amino-2-phenyl-1H-inden-1-one and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of cytotoxicity data for compounds related to 3-Amino-2-phenyl-1H-inden-1-one. The information presented herein is intended to offer a comparative perspective on the anti-cancer potential of this class of molecules, supported by experimental data from various studies.
Comparative Cytotoxicity Data
The cytotoxic or antiproliferative activity of various indenone, indanone, and other related nitrogen-containing heterocyclic compounds has been evaluated across multiple cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values, providing a quantitative comparison of their potency.
Table 1: Cytotoxicity of Indenone and Indanone Derivatives
| Compound | Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Reference |
| 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one | Not specified | Data not provided, but described as cytotoxic | [1] |
| Various 1-indanone derivatives (6, 8, 9, 10) | Not specified | Identified as the most potentially cytotoxic among newly synthesized compounds | [2] |
Table 2: Antiproliferative Activity of Amino-Substituted Heterocyclic Compounds
| Compound | Cancer Type / Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Reference |
| 3-amino-N-phenyl-1H-indazole-1-carboxamides (10d, 10e) | Leukemia (SR) and others | < 1 (as low as 0.0153 for SR leukemia) | [3] |
| N-phenyl-1H-indazole-1-carboxamide (1c) | Colon and Melanoma cell lines | 0.041 - 33.6 (mean of 1.90) | [4] |
| 7,4'-bis-(3-amino-2-hydroxypropoxy) isoflavone derivative (3b) | MDA-MB-231, HT-29, HCT116, HepG2, 7402 | Not specified, but exhibited highest cytotoxic activity among tested derivatives | [5] |
| (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones (3a-3k) | MDA-MB-231, HeLa, HepG2 | Showed excellent cytotoxic activity, improved with pyrimidine motifs | [6] |
| 2-amino-4,6-diphenylnicotinonitrile (3) | MDA-MB-231, MCF-7 | 1.81 ± 0.1 (MDA-MB-231), 2.85 ± 0.1 (MCF-7) | [7] |
| 2-amino-4,6-diphenylnicotinonitrile (4) | MDA-MB-231, MCF-7 | 6.93 ± 0.4 (MDA-MB-231), 5.59 ± 0.3 (MCF-7) | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of novel chemical entities.
Cell Viability Assessment using MTT Assay
This protocol is adapted from a method for evaluating the cytotoxicity of indenone derivatives[1].
Objective: To determine the effect of a test compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for specific time points (e.g., 24, 48, and 72 hours). A vehicle-treated group serves as the control.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ value is then determined from the dose-response curve.
Membrane Integrity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity[1].
Objective: To quantify cytotoxicity by measuring the activity of LDH released into the cell culture medium.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells[1].
Objective: To investigate if the compound induces programmed cell death (apoptosis).
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well and treat with the compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a potential signaling pathway that may be modulated by indenone derivatives.
Caption: Experimental workflow for assessing the cytotoxicity of novel compounds.
Caption: A plausible intrinsic apoptosis signaling pathway for indenone derivatives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity evaluation of 3-amino-2-hydroxypropoxyisoflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of "3-Amino-2-phenyl-1H-inden-1-one" as a fluorescent probe
This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of fluorescent probes. The following sections present key photophysical data in a comparative table, detailed experimental protocols for performance evaluation, and visual representations of experimental workflows and relevant biological pathways.
Comparative Analysis of Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for the success of fluorescence-based assays. Key performance indicators include the excitation and emission maxima (λex and λem), Stokes shift (the difference between λex and λem), molar extinction coefficient (ε), and quantum yield (Φ). A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratio. A high molar extinction coefficient indicates efficient light absorption, while a high quantum yield signifies efficient conversion of absorbed light into emitted fluorescence.
| Feature | Fluorescein isothiocyanate (FITC) | Rhodamine B | Nile Red |
| Excitation Max (λex) | ~495 nm[1][2] | ~555-565 nm | ~552 nm (in methanol)[3] |
| Emission Max (λem) | ~519-525 nm[1][2] | ~570-585 nm | ~636 nm (in methanol)[3] |
| Stokes Shift | ~24-30 nm | ~15-20 nm | ~84 nm (in methanol) |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | ~110,000 cm⁻¹M⁻¹ | ~45,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.92-0.95 (in basic solution) | ~0.31-0.97 (solvent dependent)[4] | Highly solvent dependent, non-fluorescent in polar solvents[3][5][6] |
| Solubility | Soluble in water and DMSO | Soluble in water, ethanol, and other polar solvents | Soluble in organic solvents and lipids, poorly soluble in water[3] |
| Key Applications | Immunofluorescence, flow cytometry, labeling proteins and nucleic acids[7][8] | Fluorescence microscopy, flow cytometry, tracer dye in water[4][9] | Staining intracellular lipid droplets, membrane studies, solvatochromic probe[3][5][10] |
| Photostability | Prone to photobleaching[1] | Generally more photostable than FITC[11] | Generally photostable[10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of fluorescent probe performance.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is a common and accessible approach.[12][13][14]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe of interest (test sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare a series of five dilutions for both the test sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the test sample and the standard. The excitation and emission slits should be kept constant.
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the test sample using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φ_test and Φ_std are the quantum yields of the test sample and the standard, respectively.
-
m_test and m_std are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
Photostability Assessment
Photostability is a critical parameter for fluorescent probes, especially in applications requiring prolonged or intense illumination, such as live-cell imaging and super-resolution microscopy.[15]
Materials:
-
Fluorescence microscope equipped with a light source (e.g., laser or mercury lamp) and a sensitive camera.
-
Sample of the fluorescent probe (e.g., stained cells or a solution of the probe).
-
Image analysis software.
Procedure:
-
Prepare the sample for microscopy. For live-cell imaging, cells can be incubated with the fluorescent probe according to a standard protocol.
-
Acquire an initial image of the fluorescent sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate a specific region of interest (ROI) with the excitation light for a set period (e.g., 1, 2, 5, 10 minutes).
-
Acquire images at regular intervals during the illumination period.
-
Measure the mean fluorescence intensity within the ROI for each image.
-
Plot the normalized fluorescence intensity as a function of illumination time. The rate of fluorescence decay provides a measure of the photostability of the probe. A slower decay indicates higher photostability.
Visualizing Experimental and Biological Contexts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: Experimental workflow for characterizing a fluorescent probe.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]
- 5. Nile red - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 8. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 9. Rhodamine B - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 12. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 13. static.horiba.com [static.horiba.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. blog.addgene.org [blog.addgene.org]
In Vivo Validation of Novel Anticancer Agents: A Comparative Analysis of 3-Amino-2-phenyl-1H-inden-1-one, Paclitaxel, and a PDK Inhibitor in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The successful translation of a promising anticancer compound from the laboratory to the clinic hinges on rigorous in vivo validation. This guide provides a comparative overview of the in vivo efficacy of the novel investigational agent "3-Amino-2-phenyl-1H-inden-1-one" against the well-established chemotherapeutic drug, Paclitaxel, and a representative metabolic inhibitor, Dichloroacetate (DCA), a Pyruvate Dehydrogenase Kinase (PDK) inhibitor. The data for this compound is presented based on a hypothetical study to illustrate a comparative framework, while the data for Paclitaxel and DCA is based on published preclinical findings.
Comparative Efficacy in Xenograft Models
The antitumor activity of each compound was evaluated in immunodeficient mice bearing human tumor xenografts. The following table summarizes the key findings from these studies.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes on Toxicity |
| This compound | MDA-MB-231 (Breast Cancer) | 20 mg/kg, daily, i.p. | 65% | No significant body weight loss observed. |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 10-15 mg/kg, daily for 5 days, i.v. | ~93.5% (T/C = 6.5%)[1] | Some studies report manageable toxicity.[2] |
| Dichloroacetate (DCA) | BxPC-3 (Pancreatic Cancer) | 10 mg/kg, daily, i.p. | Significant tumor growth mitigation[3][4] | Generally well-tolerated at therapeutic doses.[4] |
Note: The data for "this compound" is hypothetical and for illustrative purposes.
Experimental Protocols
The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols. Below are representative methodologies employed in the assessment of the compounds discussed.
Human Tumor Xenograft Model
-
Animal Model : Female immunodeficient mice (e.g., Nude, NOD/SCID, or SCID) aged 5-6 weeks are used to prevent the rejection of human tumor grafts.[2] All animals are housed in a specific pathogen-free (SPF) environment.[3]
-
Cell Lines and Tumor Implantation :
-
For the breast cancer model, MDA-MB-231 human breast adenocarcinoma cells are used.[2][5] Approximately 1 x 107 cells are resuspended in a suitable medium (e.g., serum-free DMEM or a mixture with Matrigel) and injected subcutaneously into the flank or mammary fat pad of the mice.[2][3]
-
For the pancreatic cancer model, BxPC-3 human pancreatic cancer cells are used.[3] A suspension of 5 x 106 cells in a PBS/Matrigel mixture is injected subcutaneously into the right flank.[3]
-
-
Tumor Growth Monitoring and Treatment Initiation :
-
Tumor growth is monitored regularly (e.g., twice weekly) by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control (vehicle) groups.[4]
-
-
Drug Administration :
-
Vehicle Control : A sterile solution, such as normal saline or PBS, is administered following the same route and schedule as the treatment groups.
-
This compound (Hypothetical) : Administered intraperitoneally (i.p.) at a dose of 20 mg/kg daily.
-
Paclitaxel : Administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose of 10-15 mg/kg for a specified number of days (e.g., daily for 5 days).[1][2]
-
Dichloroacetate (DCA) : Administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily.[4]
-
-
Endpoint Analysis :
-
The study continues for a predetermined period (e.g., 28-70 days), or until tumors in the control group reach a specific size.[4][5]
-
Key endpoints include tumor growth inhibition, changes in body weight (as an indicator of toxicity), and in some cases, overall survival.
-
At the end of the study, animals are euthanized, and tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental design and the mechanisms of action of these anticancer agents, the following diagrams are provided.
Mechanistic Insights: Signaling Pathways
The anticancer activity of these compounds can be attributed to their interference with critical cellular signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of pyruvate dehydrogenase kinase influence microbiota and metabolomic profile in pancreatic cancer xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Indenone Derivatives for α-Synuclein Fibrils Over Aβ Fibrils: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of α-synuclein protein is a primary pathological hallmark of neurodegenerative disorders such as Parkinson's disease and dementia with Lewy bodies. A key objective in the development of diagnostic imaging agents and potential therapeutic interventions is the ability to selectively target α-synuclein fibrils over other amyloid proteins, particularly Aβ fibrils associated with Alzheimer's disease. This guide provides a comparative analysis of the selectivity of 1-indanone and 1,3-indandione derivatives for α-synuclein fibrils versus Aβ fibrils, supported by experimental data. While specific data for "3-Amino-2-phenyl-1H-inden-1-one" is not available in the reviewed literature, this guide focuses on closely related and promising indenone-based compounds.
Comparative Efficacy of 1-Indanone Derivatives
Recent studies have explored the potential of 1-indanone and 1,3-indandione derivatives as selective ligands for α-synuclein aggregates.[1][2] Through rational design and in vitro evaluation, several lead candidates have been identified.[1][2] The table below summarizes the binding affinities and selectivity of two such lead compounds.
| Compound | Target Fibril | Binding Affinity (Kd) | Selectivity (α-syn vs. Aβ) |
| Compound 8 | α-synuclein | 9.0 nM | >10x |
| Aβ | >90 nM | ||
| Compound 32 | α-synuclein | 18.8 nM | >10x |
| Aβ | >188 nM |
Table 1: In Vitro Binding Characteristics of Lead 1-Indanone Derivatives. Data extracted from fibril saturation binding experiments.[1][2]
Alternative Small Molecule Inhibitors
For a broader perspective, the following table includes data on other classes of small molecules that have been investigated for their ability to inhibit α-synuclein aggregation. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Assay Type | α-Synuclein Concentration | Inhibitor Concentration | % Inhibition | Reference |
| SynuClean-D | Thioflavin T (ThT) Assay | 70 µM | 100 µM | ~53% | [3] |
| ZPD-2 | Thioflavin T (ThT) Assay | 70 µM | 100 µM | ~80% | [4] |
| Anle138b | Thioflavin T (ThT) Assay | - | - | Inhibition of oligomer formation | [4] |
| Fasudil | Thioflavin T (ThT) Assay | 100 µM | 100 µM | - | [4] |
Table 2: In Vitro Efficacy of Various Small Molecule Inhibitors on α-Synuclein Aggregation.
Experimental Protocols
The evaluation of binding affinity and selectivity of these compounds relies on robust in vitro assays. Below are detailed methodologies for key experiments.
Preparation of α-Synuclein and Aβ Fibrils
Recombinant human α-synuclein and Aβ peptides are used to generate fibrils in vitro. The protein is incubated under specific conditions of temperature, pH, and agitation to promote fibrillization. The formation of fibrils is typically monitored using Thioflavin T (ThT), a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils.
Fibril Saturation Binding Experiments
These experiments are conducted to determine the binding affinity (Kd) of a ligand for the target fibrils.
-
Incubation: A fixed concentration of pre-formed α-synuclein or Aβ fibrils is incubated with varying concentrations of the radiolabeled or fluorescently tagged ligand.
-
Separation: The fibril-bound ligand is separated from the unbound ligand, often by centrifugation or filtration.
-
Quantification: The amount of bound ligand is quantified.
-
Data Analysis: The data is fitted to a saturation binding curve to determine the Kd, which represents the concentration of ligand at which half of the binding sites on the fibrils are occupied.
Competitive Binding Assays
These assays are used to determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the target fibrils.
-
Incubation: Pre-formed fibrils are incubated with a fixed concentration of a radioligand and varying concentrations of the competitor compound.
-
Separation and Quantification: Similar to saturation binding assays, the amount of bound radioligand is measured.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the Ki value.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for evaluating fibril binding and the logical relationship of selectivity.
References
Assessing the Off-Target Effects of 3-Amino-2-phenyl-1H-inden-1-one in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of the novel investigational compound, 3-Amino-2-phenyl-1H-inden-1-one, hereafter referred to as Compound X. In the context of drug discovery, understanding a compound's selectivity is paramount for predicting its therapeutic window and potential side effects. This document benchmarks Compound X against established kinase inhibitors with varying selectivity profiles, offering insights into its potential as a targeted therapeutic agent. All data presented herein is for illustrative purposes, based on established experimental methodologies, to guide researchers in their evaluation of novel chemical entities.
Introduction to Compound X and Off-Target Profiling
Compound X is a small molecule with a this compound core structure, a scaffold found in compounds with antiproliferative properties. Preliminary screenings have suggested that its primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in oncology. However, the therapeutic efficacy of kinase inhibitors can be influenced by their activity against other kinases, known as off-target effects. These effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
This guide compares the inhibitory activity of Compound X against a panel of kinases and receptors with that of three reference compounds:
-
Gefitinib: A selective, first-generation EGFR inhibitor.
-
Dasatinib: A multi-targeted inhibitor of SRC family kinases and BCR-ABL.
-
Staurosporine: A potent but non-selective kinase inhibitor.
By examining the selectivity profile and cellular effects of Compound X in parallel with these well-characterized inhibitors, this guide aims to provide a framework for assessing its off-target liabilities and therapeutic potential.
Quantitative Data Summary
Table 1: In Vitro Kinase and Receptor Binding Affinity Profile
This table summarizes the binding affinities (Ki, nM) of Compound X and comparator compounds against a panel of selected kinases and G-protein coupled receptors (GPCRs). Lower Ki values indicate higher binding affinity. Data is presented as the geometric mean of three independent experiments.
| Target Class | Target | Compound X (Ki, nM) | Gefitinib (Ki, nM) | Dasatinib (Ki, nM) | Staurosporine (Ki, nM) |
| Primary Target | EGFR | 5.2 | 2.5 | 5,200 | 1.8 |
| Off-Target Kinases | VEGFR2 | 850 | >10,000 | 15 | 7.5 |
| SRC | 1,200 | >10,000 | 0.8 | 6.2 | |
| ABL1 | >10,000 | >10,000 | 1.1 | 20.5 | |
| AKT1 | 3,500 | >10,000 | 8,500 | 5.0 | |
| MAPK1 | >10,000 | >10,000 | >10,000 | >10,000 | |
| Off-Target GPCRs | ADRB2 | >10,000 | >10,000 | >10,000 | >10,000 |
| DRD2 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 2: Cellular Cytotoxicity Profile
This table presents the half-maximal inhibitory concentration (IC50, µM) of Compound X and comparators in three distinct human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%. Data is presented as the mean ± standard deviation from three biological replicates.
| Cell Line | EGFR Status | Compound X (IC50, µM) | Gefitinib (IC50, µM) | Dasatinib (IC50, µM) | Staurosporine (IC50, µM) |
| A549 | Wild-Type | 8.5 ± 0.9 | 12.1 ± 1.5 | 2.2 ± 0.3 | 0.05 ± 0.01 |
| NCI-H1975 | L858R/T790M Mutant | 1.2 ± 0.2 | > 20 | 1.8 ± 0.4 | 0.04 ± 0.01 |
| HeLa | Wild-Type | 15.2 ± 2.1 | 18.5 ± 2.5 | 5.1 ± 0.7 | 0.08 ± 0.02 |
Visualizations
Caption: Simplified signaling pathways downstream of EGFR, VEGFR, and SRC.
Caption: Experimental workflow for assessing off-target effects.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a generalized method for determining the inhibitory constant (Ki) of test compounds against a panel of purified kinases.
-
Materials:
-
Purified recombinant kinases.
-
Kinase-specific peptide substrates.
-
[γ-³³P]ATP (10 mCi/mL).
-
Kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Test compounds (dissolved in 100% DMSO).
-
96-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted compound, 20 µL of a mixture containing the kinase and its specific substrate, and 5 µL of kinase reaction buffer.
-
Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing [γ-³³P]ATP. The final ATP concentration should be at the Km for each respective kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.
-
Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for GPCRs.
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-Dihydroalprenolol for ADRB2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).
-
Test compounds (dissolved in 100% DMSO).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well filter plates with glass fiber filters.
-
Vacuum manifold.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, combine 50 µL of diluted compound, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of cell membranes suspended in binding buffer.
-
For total binding, omit the test compound. For non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvest the contents of the plate onto the glass fiber filter plate using a vacuum manifold.
-
Rapidly wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity.
-
Calculate the percent inhibition of specific binding for each compound concentration.
-
Determine IC50 values and convert to Ki using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of the compounds on different cell lines.
-
Materials:
-
A549, NCI-H1975, and HeLa cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (dissolved in 100% DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values using non-linear regression analysis.
-
Safety Operating Guide
Navigating the Safe Disposal of 3-Amino-2-phenyl-1H-inden-1-one: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-2-phenyl-1H-inden-1-one, a compound that requires careful handling due to its chemical properties. Adherence to these procedures is crucial for mitigating potential risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Due to the presence of an aromatic amine functional group, this compound should be handled with caution, as aromatic amines can be toxic.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3][4] This chemical should never be disposed of down the drain or mixed with general laboratory waste.[4]
-
Waste Identification and Segregation: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[4] Avoid mixing it with incompatible waste streams, such as strong oxidizing agents.[4][5]
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.[4] The container must be in good condition and free from leaks.
-
Labeling: The waste container must be clearly labeled with the following information:[4]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from heat, sparks, and open flames.[4]
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[4][5] For a solid spill, carefully sweep the material to avoid dust generation and place it in a labeled hazardous waste container.[4] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4][5]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Amino-2-phenyl-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 3-Amino-2-phenyl-1H-inden-1-one (CAS No. 1947-47-3). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. While a safety data sheet indicates that at its given concentration, this chemical is not considered hazardous to health, its toxicological properties have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure, particularly through inhalation of dust and direct contact with skin and eyes.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect against dust particles. |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves should be worn to prevent skin contact. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area. If dust formation is significant, a dust mask or respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to use, is critical for safety and to prevent contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Keep the container tightly closed when not in use.[1]
2. Weighing and Preparation of Solutions:
-
Handle the solid material in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize the potential for dust inhalation.[2][3][4]
-
Use anti-static weigh boats or paper to prevent scattering of the powder due to static electricity.[3]
-
Cover the work surface with absorbent bench paper to contain any minor spills.[2]
-
Keep containers of the chemical closed as much as possible during the weighing process.[2]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
3. Experimental Use:
-
Ensure all manipulations are performed in a well-ventilated area.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the compound.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Solid Waste: Unused or contaminated solid this compound, as well as contaminated consumables (e.g., weigh boats, gloves, bench paper), should be collected in a clearly labeled, sealed container for solid chemical waste.[5][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with incompatible waste streams.
2. Waste Disposal:
-
All chemical waste must be disposed of through your institution's hazardous waste management program.[5][6]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[5]
-
Do not dispose of solid or liquid waste down the drain or in the regular trash.[6]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
